Ala-Glu-OH
Description
Significance of Alanine (B10760859) and Glutamate (B1630785) in Fundamental Biological Processes
Both alanine and glutamate are classified as non-essential amino acids, meaning they can be synthesized by the human body. wikipedia.org Their importance, however, is far from insignificant.
Glutamate stands as the most abundant excitatory neurotransmitter in the vertebrate nervous system, involved in over 90% of synaptic connections in the human brain. wikipedia.orgnih.gov It plays a critical role in cognitive functions such as learning and memory. wikipedia.orgphysio-pedia.com Beyond its role in neurotransmission, glutamate is a central hub in metabolism. nih.govresearchgate.net It is a key player in nitrogen assimilation and the synthesis of other amino acids, nucleotides, and cofactors. researchgate.netasm.org Glutamate can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, linking it directly to cellular energy production. wikipedia.orgyoutube.com
Alanine , while not a direct neurotransmitter, is crucial for the transport of nitrogen and carbon between tissues, particularly between muscle and the liver. wikipedia.orgtuscany-diet.net This function is central to the glucose-alanine cycle, which facilitates the removal of toxic ammonia (B1221849) from muscles and its transport to the liver for conversion into urea (B33335), while also providing glucose to energy-deprived tissues. wikipedia.orgyoutube.com Alanine is synthesized from pyruvate (B1213749), a key product of glycolysis, thus linking protein and carbohydrate metabolism. creative-proteomics.com
The following table summarizes the key functions of alanine and glutamate:
| Amino Acid | Primary Functions | Key Metabolic Pathways |
|---|---|---|
| Alanine | Nitrogen and carbon transport, gluconeogenesis substrate | Glucose-Alanine Cycle, Transamination |
| Glutamate | Excitatory neurotransmitter, nitrogen metabolism, precursor for other molecules | Glutamate-Glutamine Cycle, Citric Acid Cycle, Urea Cycle |
Interconnectedness of Alanine and Glutamate Metabolism
The metabolic pathways of alanine and glutamate are intricately linked, primarily through transamination reactions catalyzed by aminotransferases. A key enzyme in this process is Alanine Transaminase (ALT) , also known as glutamate-pyruvate transaminase (GPT). creative-proteomics.com
The Glucose-Alanine Cycle: This cycle highlights the direct metabolic relationship between alanine and glutamate. In muscle tissue, when amino acids are broken down for energy, the resulting nitrogen is transferred to pyruvate to form alanine. wikipedia.org This reaction is often facilitated by the conversion of α-ketoglutarate to glutamate, which then donates its amino group. youtube.com The newly formed alanine travels through the bloodstream to the liver. wikipedia.orgslideshare.net In the liver, the reverse reaction occurs: alanine transaminase transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and glutamate. youtube.comcreative-proteomics.com The pyruvate can then be used to synthesize glucose (gluconeogenesis), which can be sent back to the muscles for energy. tuscany-diet.netyoutube.com The glutamate produced in the liver can enter the urea cycle to safely dispose of the nitrogen. wikipedia.org
The Glutamate-Glutamine Cycle: In the central nervous system, a similar interplay occurs between neurons and glial cells, known as the glutamate-glutamine cycle. wikipedia.orgnih.gov After glutamate is released into the synapse, it is taken up by surrounding glial cells (astrocytes) and converted to glutamine. wikipedia.orgssiem.orgnih.gov This glutamine is then transported back to the neurons, where it is converted back into glutamate for reuse as a neurotransmitter. wikipedia.orgnih.gov This cycle is crucial for maintaining the supply of glutamate and preventing excitotoxicity. nih.govssiem.org While alanine is not a direct participant in this specific cycle, the underlying enzymatic reactions involving glutamate are fundamental.
Neurotransmitter Synthesis and Metabolism: Glutamate itself is a precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov Studies have also suggested that alanine may play differential roles in GABAergic and glutamatergic neurons, potentially serving as a metabolic fuel in the former and as a carrier of ammonia nitrogen in the latter. nih.gov
The interconnectedness can be visualized through the central reaction catalyzed by ALT:
| Reactants | Enzyme | Products | Location |
|---|---|---|---|
| Alanine + α-Ketoglutarate | Alanine Transaminase (ALT) | Pyruvate + Glutamate | Liver (primarily) |
| Pyruvate + Glutamate | Alanine Transaminase (ALT) | Alanine + α-Ketoglutarate | Muscle (primarily) |
Overview of Research Approaches in Alanine Glutamate Studies
The study of alanine and glutamate metabolism utilizes a variety of sophisticated research techniques to unravel their complex roles in biological systems. These approaches allow scientists to trace the movement of these amino acids, quantify their levels, and understand their functional significance.
Isotopic Tracer Studies: This powerful technique involves using stable isotopes, such as ¹³C or ¹⁵N, to label alanine or glutamate. creative-proteomics.comnumberanalytics.com By tracking the labeled molecules through metabolic pathways, researchers can determine the rates of synthesis, breakdown, and conversion of these amino acids. This provides dynamic information about metabolic fluxes in different physiological and pathological states. creative-proteomics.com
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. numberanalytics.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to obtain a comprehensive profile of amino acids and their related metabolites. creative-proteomics.comnumberanalytics.comcreative-proteomics.com This approach can reveal changes in alanine and glutamate levels associated with diseases or environmental challenges. researchgate.netnih.gov
Fluxomics: Combining isotopic tracer studies with computational modeling, fluxomics aims to quantify the rates (fluxes) of all reactions in a metabolic network. creative-proteomics.com This systems-level approach provides a detailed and quantitative understanding of how the metabolism of alanine and glutamate is regulated and integrated with other cellular processes. creative-proteomics.com
Enzyme Assays: The activity of key enzymes like alanine transaminase (ALT) and glutamate dehydrogenase is often measured to assess the metabolic capacity for alanine and glutamate interconversion. creative-proteomics.comoup.com These assays are fundamental in both basic research and clinical diagnostics.
Genetic and Molecular Biology Techniques: Researchers use genetic tools to manipulate the expression of genes encoding transporters and enzymes involved in alanine and glutamate metabolism. nih.gov This helps to elucidate the specific roles of these proteins in various biological functions.
The following table summarizes common research methodologies:
| Research Approach | Description | Key Insights Provided |
|---|---|---|
| Isotopic Tracer Studies | Uses labeled atoms (e.g., ¹³C, ¹⁵N) to follow molecules through metabolic pathways. creative-proteomics.comnumberanalytics.com | Dynamic information on metabolic rates and pathway utilization. |
| Metabolomics | Comprehensive analysis of small molecules in a biological sample. numberanalytics.com | Static snapshot of metabolite concentrations, useful for identifying biomarkers. |
| Fluxomics | Integrates isotopic labeling data with metabolic models to quantify reaction rates. creative-proteomics.com | Quantitative understanding of metabolic network dynamics. |
| Enzyme Assays | Measures the rate of specific enzymatic reactions. | Information on the functional capacity of metabolic pathways. |
| Genetic Manipulation | Altering the genes for specific enzymes or transporters to observe the effects. | Elucidation of the specific function of individual proteins in the metabolic network. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927376 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13187-90-1 | |
| Record name | L-Alanyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINE GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Regulation of Alanine Glutamate
Alanine (B10760859) Transaminase (ALT) and its Role in Alanine-Glutamate Interconversion
Alanine Transaminase (ALT), also known as Alanine Aminotransferase (ALAT), is a pivotal enzyme primarily found in the cytoplasm of liver and muscle cells. wikipedia.orgeclinpath.com It plays a crucial role in the transfer of amino groups, facilitating the reversible conversion of alanine and α-ketoglutarate to glutamate (B1630785) and pyruvate (B1213749). youtube.com
ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. wikipedia.org The products of this reversible transamination reaction are pyruvate and L-glutamate. wikipedia.org This reaction is essential for both the synthesis and breakdown of amino acids. youtube.com Like all aminotransferases, ALT requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, to facilitate the transfer of the amino group. wikipedia.orgyoutube.com The reaction proceeds in two stages: the coenzyme is first converted to pyridoxamine (B1203002) phosphate when the amino acid is converted to a keto acid, and then the enzyme-bound pyridoxamine reacts with a different keto acid to form a new amino acid. wikipedia.orgwikipedia.org The direction of the reaction is determined by the concentration of the reactants and products within the cell. wikipedia.org
Table 1: Alanine Transaminase (ALT) Catalyzed Reaction
| Reactants | Enzyme | Coenzyme | Products |
| L-Alanine + α-Ketoglutarate | Alanine Transaminase (ALT) | Pyridoxal Phosphate (PLP) | Pyruvate + L-Glutamate |
The Cahill Cycle, or Glucose-Alanine Cycle, is a vital metabolic pathway that transports nitrogen and carbon from muscle to the liver. wikipedia.org During periods of fasting or prolonged exercise, muscle protein is broken down into amino acids. nih.gov The nitrogen from these amino acids is transferred to α-ketoglutarate to form glutamate. pixorize.com The enzyme ALT then transfers this amino group from glutamate to pyruvate (a product of glycolysis), forming alanine and regenerating α-ketoglutarate. wikipedia.orgsketchy.com
This newly synthesized alanine is released from the muscle into the bloodstream and transported to the liver. pixorize.comquora.com In the liver, ALT catalyzes the reverse reaction: alanine is converted back to pyruvate by transferring its amino group to α-ketoglutarate, reforming glutamate. pixorize.com The pyruvate can then be used to synthesize new glucose via gluconeogenesis, which is released back into the bloodstream to fuel the muscles. wikipedia.orgpixorize.com The glutamate in the liver can release the nitrogen as ammonia (B1221849), which enters the urea (B33335) cycle for safe excretion. wikipedia.org The Cahill cycle is therefore crucial for removing toxic ammonia from muscles and for recycling the carbon skeletons of amino acids into glucose. nih.govquora.com
The activity of Alanine Transaminase is regulated by several factors, ensuring that its function aligns with the metabolic needs of the organism.
Hormonal Regulation: Research has shown that androgens can regulate the expression of ALT isoforms. Specifically, the expression of ALT2, found in muscle and prostate tissues, is affected by castration and androgen administration, while the liver-specific ALT1 isoform is not. nih.gov
Drug-Induced Effects: Certain drugs can influence ALT activity. Corticosteroids may increase ALT levels. eclinpath.com Conversely, some medications, such as cephalosporins and cyclosporin, may decrease ALT activity by interfering with the activation of its coenzyme, pyridoxal phosphate. eclinpath.com
Pathophysiological Conditions: Liver damage is a significant factor affecting serum ALT levels. nih.gov Conditions like hepatitis, non-alcoholic fatty liver disease (NAFLD), and bile duct obstruction can cause hepatocyte injury, leading to the release of ALT into the bloodstream. eclinpath.comnih.gov Strenuous physical exercise can also cause a temporary increase in serum ALT, likely from muscle release. nih.gov
Glutamate Dehydrogenase (GDH) in Alanine-Glutamate Metabolism
Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme that links amino acid metabolism with the Krebs cycle by catalyzing the reversible oxidative deamination of glutamate. mdpi.comnih.gov It is unique in its ability to use either NAD⁺ or NADP⁺ as a coenzyme. youtube.com
GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate and free ammonia. mdpi.comresearchgate.net This reaction is crucial for managing ammonia levels and replenishing Krebs cycle intermediates.
Ammonia Fixation (Reductive Amination): In the direction of glutamate synthesis, GDH combines α-ketoglutarate with ammonia. nih.gov This process, known as reductive amination, "fixes" potentially toxic free ammonia into the non-toxic amino acid glutamate. youtube.com This is a key pathway for ammonia detoxification, particularly in the brain. nih.gov
Glutamate Deamination (Oxidative Deamination): In the reverse direction, GDH releases ammonia from glutamate, producing α-ketoglutarate. youtube.com This reaction is important in the liver, where the released ammonia can be channeled into the urea cycle for excretion. researchgate.netresearchgate.net The α-ketoglutarate produced can enter the Krebs cycle to be used for energy production. mdpi.comresearchgate.net
The direction of the GDH-catalyzed reaction is dependent on the cellular energy state and the relative concentrations of substrates. For instance, high levels of ATP and GTP inhibit GDH, favoring glutamate formation, while ADP and GDP activate the enzyme, promoting the breakdown of glutamate for energy. youtube.com
Table 2: Glutamate Dehydrogenase (GDH) Catalyzed Reaction
| Direction | Reactants | Enzyme | Coenzyme | Products |
| Oxidative Deamination | L-Glutamate + H₂O + NAD(P)⁺ | Glutamate Dehydrogenase (GDH) | NAD⁺ or NADP⁺ | α-Ketoglutarate + NH₄⁺ + NAD(P)H + H⁺ |
| Reductive Amination | α-Ketoglutarate + NH₄⁺ + NAD(P)H + H⁺ | Glutamate Dehydrogenase (GDH) | NADH or NADPH | L-Glutamate + H₂O + NAD(P)⁺ |
In plants, GDH activity is modulated by environmental stressors, particularly hypoxia (low oxygen). Under hypoxic conditions, an increase in GDH gene expression and activity is observed within the first few hours. researchgate.net This response is considered an adaptive mechanism to the lack of oxygen. researchgate.net However, studies using isotopes have shown that under hypoxic stress, GDH activity towards glutamate synthesis is actually very low. nih.gov
Instead, the induction of the GDH gene during hypoxia is thought to be an anticipatory mechanism for the recovery period when oxygen becomes available again. nih.gov During the post-hypoxia recovery, GDH's primary role shifts to the deamination of glutamate. This regenerates 2-oxoglutarate, which is crucial for mobilizing the carbon stored in alanine during the stress period, thus forming an "AlaAT/GDH cycle" for recovery. nih.gov
Interplay with Other Amino Acid Metabolic Pathways
The metabolism of alanine and glutamate is not an isolated process but is deeply integrated with the metabolic fates of other amino acids. These interactions are crucial for the redistribution of nitrogen and carbon skeletons throughout the body, ensuring that the metabolic needs of different tissues are met.
Aspartate Metabolism
The metabolic pathways of alanine, glutamate, and aspartate are intricately linked through transamination reactions, which are vital for the synthesis and catabolism of these amino acids. nih.gov These reversible reactions, catalyzed by aminotransferases, allow for the transfer of amino groups, connecting the metabolism of amino acids with that of carbohydrates through intermediates of glycolysis and the citric acid cycle. nih.govyoutube.com
A key enzyme in this interplay is Alanine Aminotransferase (ALT), which catalyzes the transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. creative-proteomics.com Conversely, Aspartate Aminotransferase (AST) facilitates the transfer of an amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate. youtube.com These reactions are fundamental for shuttling nitrogen between these amino acids. youtube.comnih.gov
In the cytosol, aspartate can provide its amino group for the synthesis of glutamate, which then serves as the primary nitrogen donor for the synthesis of alanine by ALT. mdpi.comnih.gov This interconnectedness ensures a dynamic equilibrium, allowing the cell to respond to changing metabolic demands for glucose synthesis, energy production, or the synthesis of other nitrogen-containing compounds like nucleotides. nih.govnih.gov
Table 1: Key Enzymes in Alanine-Glutamate-Aspartate Interplay
| Enzyme | Reaction Catalyzed | Metabolic Significance |
|---|---|---|
| Alanine Aminotransferase (ALT) | Alanine + α-Ketoglutarate ⇌ Pyruvate + Glutamate | Links alanine metabolism to the citric acid cycle; key for the glucose-alanine cycle. creative-proteomics.comnih.gov |
| Aspartate Aminotransferase (AST) | Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + Glutamate | Connects amino acid metabolism with the citric acid cycle; important for the malate-aspartate shuttle. youtube.comfrontiersin.org |
Glutamine Metabolism and its Conversion to Glutamate
Glutamine is the most abundant amino acid in circulation and serves as a major carrier of nitrogen between tissues. Its metabolism is critically linked to that of glutamate through the glutamate-glutamine cycle, a pathway of particular importance in the central nervous system but also active in other tissues like the liver, kidney, and intestine. wikipedia.orgnih.gov
The conversion of glutamine to glutamate is primarily catalyzed by the enzyme glutaminase (B10826351), which hydrolyzes glutamine to produce glutamate and ammonia. bosterbio.comscielo.br This reaction is a cornerstone of cellular metabolism, providing glutamate for various functions:
Neurotransmission: In the brain, astrocytes take up glutamate released from neurons and convert it to glutamine via glutamine synthetase. wikipedia.org This glutamine is then transported back to neurons, where glutaminase converts it back to glutamate, replenishing the neurotransmitter pool. wikipedia.orgnih.gov
Energy and Biosynthesis: Glutamate produced from glutamine can be further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to provide energy or serve as a precursor for the synthesis of other molecules. bosterbio.comscielo.br
Nitrogen Donation: Glutamate is a central molecule in nitrogen metabolism, acting as a nitrogen donor for the synthesis of other non-essential amino acids and nitrogenous compounds. nih.govnih.gov
This cycle highlights the role of glutamine as a non-toxic transport form of ammonia and a precursor for glutamate synthesis, ensuring a steady supply of this crucial amino acid for cellular processes. scielo.brnih.gov
Branched-Chain Amino Acid (BCAA) Catabolism and Alanine/Glutamine Synthesis
The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is unique in that it is initiated primarily in skeletal muscle, rather than the liver. mdpi.commdpi.com This process is a major source of nitrogen for the synthesis of both alanine and glutamine in muscle tissue, particularly during periods of fasting or metabolic stress. nih.govresearchgate.net
The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). mdpi.comnih.gov In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, forming glutamate and the corresponding branched-chain α-keto acid (BCKA). mdpi.comnih.gov
This newly synthesized glutamate serves two primary fates in the muscle:
Alanine Synthesis: The amino group from glutamate can be transferred to pyruvate (derived from glycolysis) by alanine aminotransferase (ALT) to form alanine. mdpi.com This alanine is then released into the bloodstream.
Glutamine Synthesis: Glutamate can be amidated by glutamine synthetase, a reaction that incorporates a free ammonia molecule, to form glutamine. mdpi.comnih.gov This is a key pathway for ammonia detoxification within the muscle.
The alanine and glutamine produced are then transported via the circulation to the liver, kidneys, and intestine, where they participate in gluconeogenesis and nitrogen disposal. nih.govnih.gov This inter-organ pathway underscores the critical role of BCAA catabolism in supplying the nitrogen required for the synthesis of the principal carriers of nitrogen, alanine and glutamine. researchgate.net
Table 2: BCAA Catabolism and its Link to Alanine/Glutamine Synthesis in Muscle
| Process | Key Enzyme(s) | Input | Output | Significance |
|---|---|---|---|---|
| BCAA Transamination | Branched-Chain Aminotransferase (BCAT) | BCAA, α-Ketoglutarate | BCKA, Glutamate | Initiates BCAA catabolism; produces glutamate for nitrogen transfer. mdpi.comnih.gov |
| Alanine Synthesis | Alanine Aminotransferase (ALT) | Glutamate , Pyruvate | Alanine, α-Ketoglutarate | Forms alanine for nitrogen transport to the liver. mdpi.com |
| Glutamine Synthesis | Glutamine Synthetase | Glutamate , Ammonia, ATP | Glutamine, ADP | Detoxifies ammonia and forms glutamine for inter-organ transport. nih.govnih.gov |
Carbon and Nitrogen Fluxes in Alanine-Glutamate Metabolism
The interconnected metabolism of alanine and glutamate is central to managing the body's carbon and nitrogen fluxes, particularly in response to dietary intake and metabolic state. These amino acids are key players in the inter-organ transport of carbon for glucose production and nitrogen for safe disposal.
Contribution to Gluconeogenesis
Alanine and glutamine are recognized as the principal glucogenic amino acids, meaning their carbon skeletons can be used for the synthesis of glucose. nih.govnih.gov
The role of alanine in gluconeogenesis is best described by the glucose-alanine cycle (or Cahill cycle). creative-proteomics.com During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred (via glutamate) to pyruvate to form alanine. creative-proteomics.com This alanine is released into the blood and taken up by the liver. In the liver, ALT converts alanine back to pyruvate and glutamate. creative-proteomics.com The pyruvate serves as a direct substrate for gluconeogenesis, producing glucose that can be released back into the blood for use by tissues like the muscle and brain. creative-proteomics.comnih.gov
Glutamine is also a significant substrate for gluconeogenesis, a process that can occur in the liver, kidneys, and small intestine. nih.govnih.govreddit.com After being taken up by these tissues, glutamine is converted to glutamate by glutaminase. scielo.br Glutamate is then deaminated to α-ketoglutarate, an intermediate of the TCA cycle. bosterbio.com Through the TCA cycle, α-ketoglutarate can be converted to oxaloacetate, which is a direct precursor for the gluconeogenic pathway. mdpi.com Glutamine's role becomes particularly dominant in conditions like prolonged starvation and acidosis. nih.govnih.gov
Role in Nitrogen Balance and Ammonia Detoxification
A primary function of the alanine-glutamate system is the safe transport of nitrogen, particularly ammonia, from peripheral tissues to the liver for detoxification. creative-proteomics.com Ammonia is a toxic byproduct of amino acid catabolism, and its accumulation can be harmful, especially to the central nervous system. nih.govyoutube.com
In peripheral tissues, especially muscle, excess amino groups and free ammonia are "fixed" into non-toxic carriers:
Alanine: Carries nitrogen derived from the catabolism of other amino acids (like BCAAs). mdpi.com
Glutamine: Carries both an amino group (from glutamate) and an amide group, the latter often derived from the fixation of free ammonia by glutamine synthetase. nih.govnih.gov
These two amino acids are released into the circulation and travel to the liver. youtube.com In the liver, the nitrogen is released through the actions of ALT and glutaminase, followed by glutamate dehydrogenase, which liberates ammonia from glutamate. creative-proteomics.comyoutube.com This ammonia is then efficiently converted into the much less toxic compound, urea, through the urea cycle and subsequently excreted by the kidneys. creative-proteomics.comyoutube.com This system of inter-organ nitrogen transport is crucial for maintaining nitrogen homeostasis and preventing hyperammonemia. nih.govportlandpress.comnih.gov
Link to Tricarboxylic Acid (TCA) Cycle
The dipeptide alanine-glutamate is intrinsically linked to the tricarboxylic acid (TCA) cycle through the metabolic pathways of its constituent amino acids, alanine and glutamate. Upon breakdown, these amino acids serve as crucial anaplerotic substrates, meaning they can replenish the pool of TCA cycle intermediates that are utilized for biosynthesis and energy production. wikipedia.orgresearchgate.net This connection is fundamental for maintaining cellular energy homeostasis and supporting various metabolic functions. wikipedia.orgcreative-proteomics.com
The metabolic entry of alanine and glutamate into the TCA cycle is primarily facilitated by transamination and oxidative deamination reactions. creative-proteomics.comlibretexts.org Alanine is converted to pyruvate, and glutamate is converted to α-ketoglutarate, both of which are pivotal molecules in or connected to the TCA cycle. creative-proteomics.comcreative-proteomics.comwikipedia.org
Alanine's Contribution to the TCA Cycle
Alanine's primary route to the TCA cycle is through its conversion to pyruvate. This reversible reaction is catalyzed by the enzyme alanine aminotransferase (ALT), which transfers the amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. creative-proteomics.comwikipedia.orgyoutube.com
Alanine + α-Ketoglutarate ⇌ Pyruvate + Glutamate creative-proteomics.comwikipedia.org
Pyruvate stands at a metabolic crossroads. It can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle by condensing with oxaloacetate. creative-proteomics.com Alternatively, pyruvate can undergo carboxylation by pyruvate carboxylase to directly form oxaloacetate, a key TCA cycle intermediate. nih.gov This latter reaction is a significant anaplerotic process, ensuring the TCA cycle is adequately supplied with intermediates. wikipedia.org During periods of fasting or exercise, alanine released from muscle tissue is transported to the liver, where it is converted to pyruvate and then used for gluconeogenesis, a process closely linked with the TCA cycle. creative-proteomics.comwikipedia.orgnih.gov
Glutamate's Direct Link to the TCA Cycle
Glutamate has a more direct connection to the TCA cycle, primarily by being converted into the intermediate α-ketoglutarate. creative-proteomics.comcellsignal.com This conversion occurs via two main pathways:
Transamination: In reactions catalyzed by aminotransferases, such as aspartate aminotransferase (AST) or alanine aminotransferase (ALT), glutamate can transfer its amino group to an α-keto acid. For instance, reacting with oxaloacetate, it forms α-ketoglutarate and aspartate. libretexts.orgfrontiersin.org
Oxidative Deamination: The mitochondrial enzyme glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a reaction that also produces ammonia and reducing equivalents (NADH or NADPH). creative-proteomics.comlibretexts.orgnih.gov This reaction is reversible and crucial for both nitrogen balance and providing α-ketoglutarate to the TCA cycle. creative-proteomics.com
α-Ketoglutarate is a central component of the TCA cycle and its generation from glutamate is a vital anaplerotic reaction, particularly in rapidly proliferating cells like cancer cells, which exhibit a high demand for metabolic fuels. creative-proteomics.comcellsignal.comfrontiersin.org
Research Findings and Regulation
The metabolic flux through these pathways is tightly regulated. The activity of enzymes like ALT and GDH is influenced by substrate availability and allosteric effectors, allowing cells to adapt to changing energy demands. creative-proteomics.comyoutube.com For example, research on brain mitochondria indicates that an increased influx of acetyl-CoA (as C2 fragments) into the TCA cycle can inhibit glutamate transamination by competing for oxaloacetate, demonstrating a sophisticated regulatory interplay between carbohydrate and amino acid metabolism. nih.gov
Studies have shown that in various physiological states, such as exercise, there is an increased reliance on glutamate as an anaplerotic precursor to expand the pool of TCA cycle intermediates. nih.gov In some contexts, the complete oxidation of glutamate requires a portion of its carbon skeleton to be metabolized through a process known as pyruvate recycling. frontiersin.org The glucose-alanine cycle, which involves the transport of alanine from muscle to the liver for gluconeogenesis, further highlights the systemic importance of these interconnected pathways. libretexts.orgwikipedia.org
Interactive Data on Key Metabolic Links
The table below summarizes the key enzymes and reactions that connect alanine and glutamate metabolism to the TCA cycle.
| Enzyme | Reaction Catalyzed | Relevance to TCA Cycle |
| Alanine Aminotransferase (ALT) | Alanine + α-Ketoglutarate ⇌ Pyruvate + Glutamate | Produces pyruvate, a precursor for acetyl-CoA and oxaloacetate, and participates in the glucose-alanine cycle. creative-proteomics.comwikipedia.orgyoutube.com |
| Glutamate Dehydrogenase (GDH) | Glutamate + NAD(P)⁺ ⇌ α-Ketoglutarate + NH₄⁺ + NAD(P)H | Directly generates the TCA cycle intermediate α-ketoglutarate through oxidative deamination. creative-proteomics.comlibretexts.orgnih.gov |
| Aspartate Aminotransferase (AST) | Glutamate + Oxaloacetate ⇌ α-Ketoglutarate + Aspartate | A transamination reaction that produces the TCA cycle intermediate α-ketoglutarate. frontiersin.orgresearchgate.net |
| Pyruvate Carboxylase | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | An anaplerotic reaction that replenishes the TCA cycle intermediate oxaloacetate from pyruvate. wikipedia.orgnih.gov |
| Pyruvate Dehydrogenase Complex | Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + CO₂ | Converts pyruvate into acetyl-CoA for entry into the TCA cycle. creative-proteomics.com |
Cellular and Organ Specific Metabolism of Alanine Glutamate
Alanine (B10760859) and Glutamate (B1630785) Metabolism in the Liver
The liver is a central hub for processing amino acids, where both alanine and glutamate are key players in major metabolic pathways, including the synthesis of glucose and the detoxification of ammonia (B1221849).
Hepatic Gluconeogenesis from Alanine
During periods of fasting or prolonged exercise, skeletal muscle releases alanine into the bloodstream. creative-proteomics.com The liver takes up this alanine, initiating its conversion into glucose through a process known as gluconeogenesis. Alanine is considered a primary glucogenic amino acid, meaning it can be used to create new glucose. nih.govnih.gov This process is a key component of the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver for disposal while replenishing blood glucose. droracle.aidroracle.ai
The first step in the liver involves the enzyme alanine transaminase (ALT), which transfers the amino group from alanine to α-ketoglutarate. This reaction yields pyruvate (B1213749) and glutamate. creative-proteomics.comyoutube.com The newly formed pyruvate serves as a direct substrate for the gluconeogenic pathway, ultimately being converted to glucose. creative-proteomics.comdroracle.ai This glucose can then be released back into the circulation to be used by tissues like muscle and brain. youtube.comyoutube.com The rate of gluconeogenesis from alanine can be significantly increased by the hormone glucagon, which acts by shunting the extracted alanine within the liver toward glucose formation rather than by increasing the liver's uptake of alanine. nih.gov
Compartmentalization of Glutamate Metabolism in Liver Cells
Glutamate metabolism within the liver is highly compartmentalized, a feature known as metabolic zonation. nih.gov Different populations of liver cells, or hepatocytes, located in distinct zones of the hepatic acinus, are responsible for different aspects of glutamate and glutamine metabolism. nih.govelsevier.es
Specifically, the enzymes responsible for glutamine catabolism and synthesis are physically separated. Glutaminase (B10826351), the enzyme that breaks down glutamine into glutamate and ammonia, is located in the periportal hepatocytes (zone 1). nih.govresearchgate.net In contrast, glutamine synthetase, which synthesizes glutamine from glutamate and ammonia, is restricted to a small band of perivenous hepatocytes (zone 3). nih.govelsevier.es This arrangement allows the liver to efficiently manage nitrogen metabolism. Ammonia entering from the portal vein is primarily detoxified into urea (B33335) in the periportal zone, a process for which glutamate is a key nitrogen donor. nih.govnih.gov Any ammonia that escapes the periportal zone is then "scavenged" in the perivenous zone by glutamine synthetase, ensuring low levels of toxic ammonia enter systemic circulation. elsevier.esresearchgate.net This separation facilitates the independent regulation of urea synthesis and glutamine synthesis. nih.gov
| Enzyme | Metabolic Function | Location in Hepatic Acinus | Primary Role |
|---|---|---|---|
| Glutaminase | Glutamine → Glutamate + NH₃ | Periportal Zone (Zone 1) | Provides ammonia and glutamate for urea synthesis. nih.govresearchgate.net |
| Urea Cycle Enzymes | Ammonia → Urea | Periportal Zone (Zone 1) | Primary ammonia detoxification pathway. nih.govnih.gov |
| Glutamine Synthetase | Glutamate + NH₃ → Glutamine | Perivenous Zone (Zone 3) | Scavenges residual ammonia escaping the periportal zone. nih.govelsevier.es |
| Ornithine Aminotransferase | Ornithine/Arginine Catabolism | Perivenous Zone (Zone 3) | Regulates ornithine and arginine breakdown. nih.gov |
Alanine and Glutamate Metabolism in Skeletal Muscle
Skeletal muscle is a major site for the synthesis and release of both alanine and glutamine, which are crucial for transporting nitrogen derived from amino acid catabolism to the liver.
Alanine Release and Nitrogen Transport
During periods of protein breakdown, such as fasting or intense exercise, skeletal muscle must dispose of excess nitrogen from the catabolism of amino acids, particularly branched-chain amino acids (BCAAs). nih.govyoutube.com Since muscle tissue lacks an effective urea cycle to directly process ammonia, it incorporates the nitrogen into non-toxic carriers for transport through the blood. youtube.com Alanine and glutamine are the two principal amino acids released by muscle for this purpose. droracle.aiyoutube.com Alanine is the primary transporter of amino group nitrogen from skeletal muscle to the liver. youtube.comyoutube.com This process, part of the glucose-alanine cycle, allows muscles to eliminate waste nitrogen while the liver receives a substrate for glucose production. droracle.aiyoutube.com
Glutamate Uptake and Transamination Reactions
The synthesis of alanine in muscle is directly linked to glutamate metabolism. The process begins with the transamination of BCAAs, where their amino group is transferred to α-ketoglutarate to form glutamate. youtube.comnih.gov This reaction is a primary source of glutamate within the muscle. youtube.comnih.gov
This newly synthesized glutamate then participates in a second transamination reaction, catalyzed by alanine aminotransferase (ALT). creative-proteomics.comyoutube.com Glutamate donates its amino group to pyruvate, a product of glycolysis, to form alanine. youtube.comyoutube.com The alanine is then released into the bloodstream and transported to the liver. creative-proteomics.comdroracle.ai The availability of pyruvate from glycolysis can influence the rate of alanine synthesis. nih.gov This intricate series of transamination reactions effectively funnels nitrogen from various amino acids into the easily transportable form of alanine. youtube.com
| Location | Key Reaction | Enzyme | Purpose |
|---|---|---|---|
| Skeletal Muscle | Glutamate + Pyruvate → Alanine + α-Ketoglutarate | Alanine Aminotransferase (ALT) | Packages excess nitrogen onto a pyruvate backbone for safe transport to the liver. youtube.comyoutube.comyoutube.com |
| Bloodstream | Alanine Transport | N/A | Transports nitrogen from muscle to liver. creative-proteomics.comdroracle.ai |
| Liver | Alanine + α-Ketoglutarate → Pyruvate + Glutamate | Alanine Aminotransferase (ALT) | Releases the carbon skeleton (pyruvate) for gluconeogenesis and the amino group (on glutamate) for the urea cycle. creative-proteomics.comyoutube.comyoutube.com |
| Liver | Pyruvate → Glucose | Gluconeogenic Enzymes | Synthesizes new glucose to maintain blood sugar levels. creative-proteomics.comyoutube.com |
| Liver | Glutamate → NH₄⁺ → Urea | Glutamate Dehydrogenase & Urea Cycle Enzymes | Detoxifies nitrogen into excretable urea. youtube.comyoutube.com |
Alanine and Glutamate Metabolism in the Brain
In the brain, the metabolism of alanine and glutamate is tightly linked to neurotransmission and ammonia homeostasis, primarily through the glutamate-glutamine cycle between neurons and astrocytes. nih.govmdpi.com Glutamate is the main excitatory neurotransmitter, and its levels in the synaptic cleft must be precisely controlled. nih.gov
Alanine is thought to play an important role as a carrier for ammonia, facilitating its transfer between cell types. anu.edu.auresearchgate.net While the classic glutamate-glutamine cycle involves astrocytes taking up glutamate and converting it to glutamine for return to neurons, this cycle is not stoichiometrically balanced regarding nitrogen. mdpi.com Alanine cycling may help return nitrogen from neurons back to astrocytes. mdpi.comresearchgate.net
Studies on rat brain synaptosomes show that alanine is rapidly transported into nerve endings. nih.gov The enzyme alanine aminotransferase is present in both neurons and astrocytes and can reversibly convert alanine and α-ketoglutarate to pyruvate and glutamate. nih.gov While the activity of this enzyme in the brain is much lower than other aminotransferases, it may serve as a source of glutamate for neurons, particularly during recovery from conditions like ischemia or hypoxia when alanine concentrations tend to rise and glutamate levels fall. nih.gov However, under normal conditions, alanine does not appear to be a significant source of carbon for energy or neurotransmitter metabolism in the brain. anu.edu.auresearchgate.net Some research also suggests alanine may help regulate glutamate levels, potentially protecting neurons from excitotoxicity caused by excessive glutamate. creative-proteomics.com
Modulation of Neurotransmitter Synthesis (GABA)
The interplay between alanine and glutamate is crucial for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Glutamate serves as the direct precursor for GABA synthesis through a reaction catalyzed by the enzyme glutamate decarboxylase. youtube.com Glutamine is a significant source for this glutamate, being transported from astrocytes to neurons where it is converted to glutamate by phosphate-activated glutaminase. sigmaaldrich.comnih.gov
Role in Excitotoxicity and Neuroprotection
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system. nih.gov However, excessive extracellular concentrations of glutamate lead to a phenomenon known as excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. nih.gov This overstimulation results in a massive influx of calcium ions into the neurons, activating a cascade of enzymes that degrade proteins, membranes, and nucleic acids, ultimately leading to neuronal death. nih.gov
Excitotoxicity is a key factor in the pathology of various neurological conditions, including stroke and neurodegenerative diseases. nih.govwikipedia.org The primary receptors involved in glutamate-mediated excitotoxicity are the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov Consequently, substances that can antagonize or block these receptors have been investigated for their neuroprotective potential. wikipedia.org While the direct role of alanine in excitotoxicity is less defined, its metabolic relationship with glutamate places it within the broader context of maintaining neurotransmitter homeostasis, the disruption of which can lead to excitotoxic damage.
| Receptor Type | Role in Excitotoxicity | Potential for Neuroprotection |
| NMDA Receptor | Overactivation leads to excessive calcium influx and subsequent neuronal damage. nih.govnih.gov | Antagonists show promise in treating conditions involving excitotoxicity. wikipedia.org |
| AMPA Receptor | Contributes to excitotoxic cascades through ion influx. nih.gov | Modulation of these receptors is a target for neuroprotective strategies. researchgate.net |
Alanine as an Ammonia-Scavenging Pathway
In the brain, the detoxification of ammonia is primarily managed by astrocytes through the synthesis of glutamine via glutamine synthetase. nih.govnih.gov However, under conditions of high ammonia levels (hyperammonemia), an alternative pathway involving alanine becomes significant. nih.gov This pathway involves the concerted action of glutamate dehydrogenase (GDH) and alanine aminotransferase (ALAT), which leads to the trapping of ammonia in the form of alanine. nih.govresearchgate.net
Research has shown that during hyperammonemia, there is an increased formation of alanine in the brain. nih.gov This newly synthesized alanine is likely transported out of the brain, thus serving as a mechanism to remove excess ammonia. nih.gov Studies using isotopes have demonstrated that inhibiting glutamine synthetase leads to an enhanced incorporation of ammonia into alanine, confirming that the alanine-synthesizing pathway can act as a compensatory ammonia detoxification mechanism. nih.govnih.gov This suggests that cerebral alanine formation is an important, albeit secondary, route for managing brain ammonia levels, particularly when the primary glutamine synthesis pathway is overwhelmed or inhibited. nih.gov
Alanine Glutamate Metabolism in Other Tissues and Organisms
The metabolic interplay of alanine and glutamate extends beyond the central nervous system, with distinct roles in the small intestine, kidneys, and various microorganisms.
Small Intestine Metabolism
The small intestine is a major site for the metabolism of dietary amino acids. Glutamate, whether from dietary protein or as an additive, is extensively metabolized by enterocytes. karger.comnih.gov A significant portion of the absorbed glutamate is used as a primary oxidative fuel for the intestinal tissue to support its high energy demands. karger.comnih.gov
Glutamate that is not oxidized can be converted into other molecules, including L-alanine. karger.com This conversion is part of the extensive first-pass metabolism that occurs in the gut, meaning that a large fraction of dietary glutamate is processed within the intestinal cells before it can enter the portal circulation. karger.comnih.gov Glutamine also serves as a crucial substrate for alanine synthesis in the small intestine. mdpi.comnih.gov Consequently, despite potentially high luminal concentrations of glutamate after a meal, the amount that reaches the systemic circulation is relatively low. karger.com
| Nutrient | Metabolic Fate in the Small Intestine | Key Products |
| Glutamate | Major oxidative fuel; Extensive first-pass metabolism. karger.comnih.gov | Energy (ATP), L-alanine, other nonessential amino acids. karger.comnih.gov |
| Glutamine | Substrate for alanine synthesis. mdpi.comnih.gov | Alanine, Glutamate. mdpi.com |
Renal Metabolism
The kidneys play a complex role in alanine and glutamate metabolism, which is closely tied to ammonia homeostasis and acid-base balance. Alanine can be both produced and utilized by the kidneys. jci.orgnih.gov Alanine is formed within the renal tubular cells through the transamination of pyruvate, with glutamate or glutamine acting as the amino group donor. jci.orgnih.gov This newly synthesized alanine is then added to the renal venous blood. nih.gov
Conversely, the kidneys can also extract alanine from the plasma and use it as a precursor for ammonia production, a process that is enhanced during metabolic acidosis. nih.gov This involves the transamination of alanine with α-ketoglutarate to form glutamate, which is then oxidatively deaminated to release ammonia. jci.orgnih.gov The balance between renal alanine production and utilization is dependent on factors such as the plasma concentration of alanine and the acid-base status of the body. jci.orgnih.gov For instance, an infusion of glutamine has been shown to increase the renal production of alanine. jci.orgnih.gov In some species, like the guinea pig, glutamine is the main product of alanine metabolism in the kidney cortex. portlandpress.com
Microbial Metabolism (e.g., Bacillus subtilis, Lacticaseibacillus paracasei)
In the bacterium Bacillus subtilis, alanine and glutamate metabolism are tightly coupled and essential for growth and cell wall synthesis. nih.gov L-alanine is a fundamental component of proteins, while D-alanine is crucial for the structure of the bacterial cell wall. nih.gov The synthesis of both D- and L-alanine is linked to the cellular pool of D- and L-glutamate, indicating a coordinated regulation between protein and cell envelope synthesis. nih.govbiorxiv.org In B. subtilis, the primary enzyme for L-alanine synthesis is encoded by the alaT gene. nih.govbiorxiv.org The balance between glutamate and α-ketoglutarate is maintained by the activities of glutamate dehydrogenase and glutamate synthase. biorxiv.orgescholarship.org
Plant Metabolism (e.g., Medicago truncatula, Arabidopsis thaliana)
In higher plants, the metabolism of alanine and glutamate is intricately linked, playing a central role in the interface between carbon and nitrogen metabolism. cabidigitallibrary.orgmdpi.com The reversible reaction catalyzed by alanine aminotransferase (AlaAT), which transfers an amino group from glutamate to pyruvate to form alanine and 2-oxoglutarate, is a key nexus in this relationship. pbkom.eunih.gov This pathway is not only fundamental for the biosynthesis and degradation of alanine but is also critical for various physiological processes, including the response to abiotic stresses like hypoxia and photorespiration. pbkom.eucabidigitallibrary.org
Medicago truncatula
Research on the model legume Medicago truncatula has provided significant insights into the concerted modulation of alanine and glutamate metabolism, particularly under conditions of hypoxic (low-oxygen) stress. nih.govscispace.com During germination, while the total amino acid content increases significantly, the glutamate concentration remains remarkably constant, suggesting tight homeostatic control, potentially involving glutamate dehydrogenase (GDH). oup.com
Under hypoxia, M. truncatula seedlings exhibit a significant metabolic shift. There is an up-regulation of genes encoding mitochondrial alanine aminotransferase (mAlaAT) and glutamate dehydrogenase 1 (GDH1). nih.govresearchgate.net Conversely, genes for glutamine synthetase 1b (GS1b) and NADH-glutamate synthase (NADH-GOGAT) are down-regulated. scispace.comnih.gov This genetic reprogramming leads to a major alteration in nitrogen flow. Studies using ¹⁵NH₄⁺ labeling have shown that under hypoxic conditions, the synthesis of asparagine is inhibited, and newly assimilated nitrogen is predominantly channeled into alanine, which accumulates as the major amino acid. nih.govresearchgate.net Meanwhile, the synthesis rate of ¹⁵N-glutamate remains similar to that in non-stressed plants, indicating a redirection of metabolic pathways to favor alanine production. nih.govscispace.com
This adaptive response serves multiple purposes. The synthesis of alanine from pyruvate competes with ethanol (B145695) and lactic fermentation, which helps in regulating cytosolic pH and conserving carbon skeletons that would otherwise be lost through ethanol production. nih.gov The alanine aminotransferase/glutamate synthase cycle allows for the storage of carbon in the form of alanine. mdpi.com During the recovery period after hypoxia, this stored carbon can be mobilized through the alanine aminotransferase/glutamate dehydrogenase cycle, where alanine is converted back to pyruvate to fuel the TCA cycle. mdpi.com
Table 1: Research Findings on Gene Expression and Enzyme Activity in Medicago truncatula under Hypoxic Stress
| Gene/Enzyme | Change in Expression/Activity under Hypoxia | Function/Role | Reference |
|---|---|---|---|
| mAlaAT (mitochondrial Alanine Aminotransferase) | Gene expression up-regulated | Catalyzes alanine synthesis from pyruvate and glutamate. | nih.govscispace.com |
| GDH1 (Glutamate Dehydrogenase 1) | Gene expression up-regulated; Enzyme activity down-regulated | Involved in glutamate metabolism; potential role in post-hypoxic recovery. | nih.govscispace.comresearchgate.net |
| GS1b (Glutamine Synthetase 1b) | Gene expression down-regulated | Key enzyme in primary nitrogen assimilation. | scispace.comnih.gov |
| NADH-GOGAT (NADH-Glutamate Synthase) | Gene expression down-regulated; Enzyme activity stimulated | Regenerates glutamate; contributes to NAD⁺ regeneration. | nih.govscispace.commdpi.com |
| GS (Glutamine Synthetase) | Activity severely inhibited | Assimilates ammonia into glutamine. | nih.govscispace.com |
Arabidopsis thaliana
In the model plant Arabidopsis thaliana, alanine and glutamate metabolism is crucial for stress response and photorespiration. The genome of Arabidopsis contains four genes that encode for alanine aminotransferases (AlaATs), with the enzymes located in various cellular compartments including the cytosol, mitochondria, and peroxisomes. oup.com
Studies on Arabidopsis mutants have identified AlaAT1 as the major isozyme. nih.gov Under hypoxic stress, both AlaAT1 and AlaAT2 gene expression is induced. nih.gov Knockout mutants for AlaAT1 accumulate more alanine during hypoxia and show a delayed breakdown of this accumulated alanine during the recovery phase. This suggests that the primary role of AlaAT1 is the catabolism of excess alanine, converting it back to pyruvate to be used in energy metabolism upon return to normal oxygen levels. nih.gov
Furthermore, Arabidopsis peroxisomes contain specific aminotransferases that are critical for the photorespiratory nitrogen cycle. nih.gov Two AlaAT homologs, GGT1 and GGT2 (Glutamate:Glyoxylate Aminotransferase), are located in the peroxisomes and catalyze the conversion of glutamate and glyoxylate. nih.gov This highlights a specialized role for glutamate-dependent transamination in photorespiration. The plant also possesses four distinct l-alanine:2-oxoglutarate aminotransferase (AOAT) isoenzymes, which differ in substrate specificity and structure, indicating complex regulation and diverse functional roles within the cell. researchgate.net
The recovery of ammonium (B1175870) released during photorespiration is another critical process involving glutamate metabolism. In Arabidopsis leaves, a specific glutamine synthetase (encoded by the GLN2 gene) is found in both chloroplasts and mitochondria. nih.gov This dual targeting facilitates the efficient recapture of mitochondrial ammonium, converting it to glutamine, which is then used to synthesize glutamate in the chloroplasts, thereby closing the nitrogen cycle. nih.gov
*Table 2: Key Enzymes in Alanine-Glutamate Metabolism in Arabidopsis thaliana
| Enzyme/Protein | Cellular Location | Primary Function | Reference |
|---|---|---|---|
| AlaAT1 | Predominantly vascular tissues | Major AlaAT isozyme; breakdown of alanine during post-hypoxia recovery. | nih.gov |
| AlaAT2 | Vascular tissues | Induced during hypoxia; role in alanine metabolism. | nih.gov |
| GGT1 / GGT2 | Peroxisomes | Glutamate:Glyoxylate aminotransferase activity; role in photorespiration. | nih.gov |
| GLN2 (Glutamine Synthetase 2) | Mitochondria & Chloroplasts | Ammonium assimilation during photorespiration. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-oxoglutarate |
| Alanine |
| Ammonia |
| Ammonium |
| Asparagine |
| Carbon |
| Ethanol |
| Glutamate |
| Glutamine |
| Glyoxylate |
| Lactate (B86563) |
| Nitrogen |
| Pyruvate |
| Serine |
Molecular Interactions and Structural Biology of Alanine Glutamate
Protein-Alanine Glutamate (B1630785) Interactions
The interplay between alanine (B10760859), glutamate, and various proteins is central to metabolic regulation and signal transduction. These interactions are highly specific, relying on the unique chemical properties of each amino acid's side chain.
Enzyme-Substrate Interactions (e.g., ALT, GDH)
Alanine Aminotransferase (ALT): Also known as glutamate-pyruvate transaminase (GPT), ALT is a key enzyme in nitrogen metabolism. wikipedia.orgabcam.com It catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. wikipedia.orgabcam.comnih.gov This reaction is a crucial link between amino acid and carbohydrate metabolism, participating in both gluconeogenesis and the alanine cycle. abcam.comnih.govmdpi.com The enzyme requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. wikipedia.org ALT is found in high concentrations in the liver, and its serum levels are a common biomarker for liver health. wikipedia.orgspectrum-diagnostics.com
Glutamate Dehydrogenase (GDH): GDH is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia (B1221849), using NAD⁺ or NADP⁺ as a cofactor. nih.govnih.gov This reaction is a critical branch point in metabolism, connecting amino acid metabolism with the Krebs cycle for energy production. nih.gov In mammals, GDH is subject to complex allosteric regulation. While glutamate is its primary substrate, the enzyme's activity is modulated by various molecules. nih.gov Interestingly, while leucine (B10760876) is a poor substrate for GDH, it acts as an allosteric activator. nih.gov Some studies have explored altering the substrate specificity of GDH through site-directed mutagenesis to favor other amino acids over glutamate. researchgate.net
Table 1: Key Enzymes in Alanine and Glutamate Metabolism
| Enzyme | Abbreviation | Function | Substrates | Products |
| Alanine Aminotransferase | ALT / GPT | Catalyzes the reversible transamination between alanine and α-ketoglutarate. wikipedia.orgabcam.com | L-alanine, α-ketoglutarate | Pyruvate, L-glutamate |
| Glutamate Dehydrogenase | GDH | Catalyzes the reversible oxidative deamination of glutamate. nih.gov | L-glutamate, NAD(P)⁺ | α-ketoglutarate, Ammonia, NAD(P)H |
Alanine and Glutamate Interactions with Glutamate Receptors
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its effects are mediated by a variety of glutamate receptors. nih.gov These receptors are broadly classified into two families: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors).
The primary ionotropic receptors include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. nih.gov When glutamate binds to these receptors, it triggers the opening of ion channels, leading to depolarization of the postsynaptic neuron. nih.gov The NMDA receptor is unique in that its activation requires the binding of a co-agonist, typically glycine (B1666218), and the removal of a magnesium ion block, which is dependent on membrane depolarization. nih.gov
While glutamate is the primary ligand, other molecules can interact with these receptors. For instance, β-N-oxalylamino-L-alanine (L-BOAA), an excitotoxin, demonstrates potent activity at AMPA-preferring glutamate receptors. nih.gov The interaction of alanine itself with glutamate receptors is less direct. While some research suggests that beta-alanine (B559535) may have a role as a neurotransmitter and can interact with the glycine co-agonist site on the NMDA receptor complex, L-alanine's primary role is metabolic. researchgate.net There is also evidence that certain neurotoxic analogs of alanine, such as β-N-methylamino-L-alanine (BMAA), can act as glutamate agonists, particularly in the presence of bicarbonate, which appears to facilitate the interaction with the receptor. nih.gov In some experimental contexts, alanine has been used as a spacer amino acid in the design of molecules targeting glutamate receptors, highlighting its structural utility rather than direct receptor activation. acs.org
Amino Acid-DNA/Protein Interactions
The direct interaction of amino acids with nucleic acids is fundamental to gene regulation and DNA repair. An analysis of protein-DNA complexes reveals distinct patterns of interaction for different amino acids.
Glutamate, along with aspartate, interacts with DNA less frequently than statistically expected. oup.com This is attributed to unfavorable electrostatic interactions between the negatively charged carboxylate side chain of glutamate and the negatively charged phosphate backbone of DNA. oup.com However, these unfavorable interactions can be mitigated by the presence of an intermediate water molecule, allowing for more frequent water-mediated hydrogen bonds. oup.com
Alanine also shows a lower-than-expected frequency of interactions with DNA. oup.com This is primarily due to the small and chemically inert nature of its methyl side chain, which limits its ability to form significant contacts with DNA bases or the phosphate backbone. oup.com In contrast, amino acids with side chains capable of forming hydrogen bonds or engaging in hydrophobic interactions, such as arginine and phenylalanine, show a much higher propensity for DNA interaction. oup.com
Glutamate can also play a role in DNA repair processes. Physiological concentrations of glutamate can induce oxidative DNA damage through the generation of reactive oxygen species, which in turn elevates the expression of DNA repair enzymes like APE1. nih.gov
Transport Mechanisms of Alanine and Glutamate
The movement of alanine and glutamate across biological membranes is mediated by a diverse family of amino acid transporters. These transport systems are crucial for nutrient uptake, neurotransmitter cycling, and maintaining cellular homeostasis.
Blood-Brain Barrier Permeability of Alanine
The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. nih.gov The transport of amino acids across the BBB is a saturable process mediated by specific carrier proteins. nih.govnih.gov
Alanine, as a small neutral amino acid, is transported across the BBB. Kinetic studies in rats have been performed to determine the transport constants for various amino acids. nih.gov These studies show that the affinity of a neutral amino acid for its transport system is related to the hydrophobicity of its side chain. nih.gov While specific kinetic values for alanine can vary between studies and model organisms, the transport is a well-established physiological process. nih.govnih.govresearchgate.netcapes.gov.br
Table 2: Blood-Brain Barrier Transport Kinetics for Select Amino Acids in Rats
| Amino Acid | Km (mM) | Vmax (nmol/g per min) |
| Arginine | 0.09 | - |
| Lysine | - | 6.2 |
| L-DOPA | - | 64 |
| Cycloleucine | 0.75 | - |
| Data from kinetic analysis studies in anesthetized rats. nih.gov The table illustrates the range of transport kinetics across different amino acids. |
Amino Acid Transporters (e.g., ASCT2)
The Solute Carrier (SLC) superfamily of proteins includes numerous amino acid transporters. ASCT2 (Alanine-Serine-Cysteine Transporter 2), encoded by the SLC1A5 gene, is a prominent member of the SLC1 family. frontiersin.orgresearchgate.net It functions as a sodium-dependent antiporter, exchanging neutral amino acids across the plasma membrane. frontiersin.orgresearchgate.net
ASCT2 is named for its ability to transport alanine, serine, and cysteine, although its preferred substrate is glutamine. frontiersin.org The transporter exhibits functional asymmetry; it can transport glutamine, serine, and asparagine in both directions, but transports alanine, valine, and methionine only inwardly. solvobiotech.com This transporter plays a key role in cellular metabolism, particularly in highly proliferative cells like cancer cells, by facilitating the uptake of glutamine. solvobiotech.comnih.gov
Interestingly, while ASCT2 is primarily a neutral amino acid transporter, some studies have shown it can also transport glutamate, albeit with a lower affinity. researchgate.netnih.gov This transport is pH-dependent and may be significant under conditions of local acidification, such as during synaptic activity or ischemia. nih.gov The interaction is complex, as glutamate can also influence the trafficking of ASCT2 to the cell surface in astrocytes, a process that depends on the presence of other glutamate transporters like GLAST. nih.gov
Table 3: Substrate Profile of the ASCT2 Transporter
| Substrate | Transport Direction | Role/Comment |
| Glutamine | Bidirectional | Preferred substrate. frontiersin.org |
| Alanine | Inward only | solvobiotech.com |
| Serine | Bidirectional | solvobiotech.com |
| Threonine | Bidirectional | frontiersin.org |
| Asparagine | Bidirectional | solvobiotech.com |
| Valine | Inward only | solvobiotech.com |
| Methionine | Inward only | solvobiotech.com |
| Glutamate | Low-affinity transport | pH-dependent, may occur via antiport with internal glutamine. researchgate.netnih.gov |
| Cysteine | Modulator | Not a transported substrate, but can modulate transporter activity. frontiersin.org |
Structural Basis of Alanine and Glutamate Binding Proteins
The specificity and affinity of protein-ligand interactions are fundamentally governed by the three-dimensional architecture of the protein's binding site. In the case of amino acid recognition, binding proteins have evolved intricate pockets precisely shaped and chemically tailored to accommodate their respective ligands. The structural biology of proteins that bind alanine and glutamate reveals common principles of molecular recognition, including conformational changes and specific non-covalent interactions, while also highlighting the unique features that dictate their individual specificities.
Structural Features of Glutamate Binding Proteins
Glutamate receptors, critical for excitatory neurotransmission in the central nervous system, are a well-studied class of glutamate-binding proteins. These receptors, which include ionotropic (iGluRs) and metabotropic (mGluRs) subtypes, possess a conserved ligand-binding domain (LBD) that exhibits a characteristic bi-lobed or "clamshell" architecture. nih.govnih.gov This structure is reminiscent of bacterial periplasmic binding proteins, suggesting a shared evolutionary origin. capes.gov.br
The binding of glutamate occurs in the cleft between the two lobes (Domain 1 and Domain 2). nih.gov This event induces a significant conformational change, often described as a "Venus flytrap" mechanism, where the two lobes close around the glutamate molecule. youtube.com This domain closure is the primary mechanical event that translates ligand binding into a downstream biological signal, such as ion channel opening or G-protein activation. nih.govnih.gov
The binding process is a sequential event, initiated by the docking of the glutamate's α-carboxylate group, followed by the establishment of interactions with the γ-carboxylate group. nih.gov Key to this recognition are specific amino acid residues within the binding pocket that form a network of hydrogen bonds and electrostatic interactions with the functional groups of the glutamate molecule. In the case of the NMDA receptor subunit NR2B, the binding site for glutamate is located on homologous regions to the glycine-binding site on the NR1 subunit. nih.gov Molecular modeling and mutagenesis studies have shown that residues in both the N-terminal domain and the loop between transmembrane segments M3 and M4 are crucial for glutamate efficacy. nih.gov
| Structural Feature | Description | References |
| Overall Architecture | Bi-lobed ("clamshell" or "Venus flytrap") structure. | nih.govnih.govyoutube.com |
| Binding Mechanism | Ligand binding induces domain closure, trapping the glutamate molecule. | nih.govyoutube.com |
| Initial Contact | Docking is initiated at the α-carboxylate moiety of glutamate. | nih.gov |
| Key Interactions | Hydrogen bonds and electrostatic interactions with both α and γ-carboxylate groups. Potential for anion−π interactions. | nih.govnih.govacs.org |
Structural Features of Alanine Binding Proteins
The structural basis of alanine recognition is exemplified by the alanine or glycine:cation symporter (AgcS), a member of the amino acid, polyamine, and organocation (APC) superfamily of transporters. pnas.orgnih.gov Crystal structures of AgcS from Methanococcus maripaludis in complex with both L-alanine and D-alanine have provided detailed insights into how this protein achieves its substrate specificity. pnas.org
Unlike the larger, more open cleft of glutamate receptors, the substrate-binding site of AgcS is a small, well-defined pocket. pnas.org This size constraint is a primary determinant of its specificity, allowing it to bind small amino acids like alanine and glycine while excluding larger ones. pnas.orgnih.gov
The binding of alanine within this pocket is characterized by a hydrophobic patch that accommodates the methyl side chain of alanine. pnas.org This hydrophobic pocket is formed by the side chains of residues such as isoleucine, phenylalanine, and tryptophan. pnas.org The polar interactions with the amino and carboxyl groups of alanine are also critical for stabilizing the bound state.
Computational methods, such as alanine scanning, have been instrumental in probing the energetic contributions of individual residues at protein-protein and protein-lipid interfaces. acs.orgnih.govacs.org This technique involves systematically mutating residues to alanine and measuring the effect on binding affinity. While not directly studying alanine binding proteins, this method underscores the importance of the unique properties of the alanine side chain in molecular interactions. The small and non-reactive nature of the methyl group of alanine provides a neutral background against which the contributions of other residues can be assessed. acs.org The introduction of an alanine residue can lead to localized structural changes and alter hydrogen bonding patterns. rsc.org
| Structural Feature | Description | References |
| Overall Architecture | A small, occluded binding pocket within a transmembrane transporter. | pnas.org |
| Specificity Determinant | The small size of the binding site restricts binding to small amino acids. | pnas.orgnih.gov |
| Key Interactions | A hydrophobic pocket accommodates the methyl side chain of alanine. | pnas.org |
| Enantiomer Recognition | The binding pocket can accommodate both L- and D-alanine. | pnas.org |
Alanine Glutamate in Disease and Health
Role in Cancer Metabolism
The metabolic landscape of cancer cells is profoundly altered to sustain their rapid proliferation and survival. This phenomenon, known as metabolic reprogramming, involves significant changes in the way cancer cells utilize nutrients like glucose and amino acids. uni-heidelberg.denumberanalytics.com Among the amino acids, glutamine plays a central role, and its metabolism, which is intricately linked with alanine (B10760859), is a critical area of cancer research.
Cancer cells reprogram their metabolism to support the high demand for energy and biosynthetic precursors required for continuous growth. uni-heidelberg.de A hallmark of this reprogramming is the "Warburg effect," where cancer cells favor glycolysis for energy production even when oxygen is plentiful. uni-heidelberg.denumberanalytics.com Alongside increased glycolysis, many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction." uni-heidelberg.descilit.com Glutamine serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and it replenishes the tricarboxylic acid (TCA) cycle. numberanalytics.comnih.govfrontiersin.org This metabolic shift is not a passive consequence of proliferation but is actively driven by oncogenes and tumor suppressor genes that regulate metabolic pathways. nih.gov For instance, the transcription factor MYC can enhance the expression of genes involved in both glycolysis and glutaminolysis. numberanalytics.comnih.gov
The metabolic flexibility of cancer cells allows them to adapt to the often harsh tumor microenvironment, which can be low in nutrients and oxygen. nih.gov This adaptability makes targeting cancer metabolism a promising therapeutic strategy. researchgate.net
| Metabolic Shift | Description | Key Molecules/Pathways Involved | Significance in Cancer |
|---|---|---|---|
| Increased Glycolysis (Warburg Effect) | Cancer cells preferentially metabolize glucose to lactate (B86563), even in the presence of oxygen. uni-heidelberg.denumberanalytics.com | Glucose, Pyruvate (B1213749), Lactate, Glycolytic Enzymes. oup.com | Provides ATP and building blocks for biosynthesis. numberanalytics.com |
| Glutamine Addiction | Heightened dependence of cancer cells on glutamine for survival and proliferation. uni-heidelberg.descilit.com | Glutamine, Glutamate (B1630785), α-Ketoglutarate, Glutaminase (B10826351) (GLS). frontiersin.orgresearchgate.net | Supplies carbon and nitrogen for biosynthesis and replenishes the TCA cycle. nih.govfrontiersin.org |
| TCA Cycle Anaplerosis | Replenishment of TCA cycle intermediates to support biosynthesis. | Glutamine, Glutamate, α-Ketoglutarate, Pyruvate Carboxylase. frontiersin.org | Maintains mitochondrial function and provides precursors for macromolecules. nih.gov |
Many tumors exhibit a strong dependency on glutamine, consuming it at high rates to fuel their growth and proliferation. scilit.com This "glutamine addiction" makes glutamine metabolism a critical pathway for cancer cell survival. uni-heidelberg.de Glutamine is transported into the cell and then converted to glutamate by the enzyme glutaminase (GLS). frontiersin.orgresearchgate.net This initial step is a key regulatory point in glutamine catabolism. frontiersin.org
Glutamate, the product of this reaction, is a central metabolite with several fates within the cancer cell. It can be further converted to α-ketoglutarate (α-KG), which enters the TCA cycle to generate energy and biosynthetic precursors. frontiersin.org This process, known as glutaminolysis, is crucial for maintaining the pool of TCA cycle intermediates, a process called anaplerosis. frontiersin.org
Alternatively, glutamate can be used for the synthesis of other non-essential amino acids and glutathione, an important antioxidant that helps cancer cells cope with oxidative stress. frontiersin.org The metabolism of glutamate is therefore tightly linked to the cell's bioenergetic and redox status. nih.gov The high rate of glutamine consumption by cancer cells is not solely for biosynthetic purposes; it also plays a role in the uptake of essential amino acids and in maintaining mitochondrial function. nih.gov
Alanine aminotransferase 2 (GPT2), also known as glutamate pyruvate transaminase 2, is a mitochondrial enzyme that plays a significant role in the metabolism of cancer cells. nih.govaccscience.com It catalyzes the reversible conversion of glutamate and pyruvate into alanine and α-ketoglutarate. uni-heidelberg.denih.gov This reaction provides a direct link between glucose metabolism (glycolysis, which produces pyruvate) and glutamine metabolism (glutaminolysis, which produces glutamate). uni-heidelberg.deresearchgate.net
Recent studies have highlighted the importance of GPT2 in breast cancer. Research has shown that GPT2 expression is markedly elevated in breast cancer tissues compared to normal tissues and that its levels correlate with higher pathological grades of the disease. nih.govresearchgate.net High levels of GPT2 have been associated with a poorer prognosis for breast cancer patients. nih.govresearchgate.net
The role of GPT2 in promoting breast cancer progression is multifaceted. By converting glutamate and pyruvate to alanine and α-KG, GPT2 contributes to the generation of α-ketoglutarate, which is essential for replenishing the TCA cycle. nih.gov Furthermore, GPT2 has been shown to promote the tumorigenesis and stemness of breast cancer cells. nih.govresearchgate.net Inhibition of GPT2, either through RNA interference or chemical inhibitors, has been found to suppress the proliferation of various breast cancer cell lines. uni-heidelberg.deresearchgate.net These findings suggest that GPT2 is a critical enzyme in breast cancer oncogenesis and represents a potential therapeutic target. researchgate.net
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Elevated GPT2 expression in breast cancer tissues. nih.govresearchgate.net | Suggests a role for GPT2 in the development or progression of breast cancer. | Immunohistochemistry analysis shows higher GPT2 protein levels in breast carcinoma compared to normal tissue. nih.govresearchgate.net |
| Correlation between high GPT2 levels and poor prognosis. nih.govresearchgate.net | Indicates that GPT2 could be a prognostic biomarker. | Kaplan-Meier survival analysis shows worse outcomes for patients with higher GPT2 mRNA levels. nih.gov |
| GPT2 promotes tumorigenesis and cancer cell stemness. nih.govresearchgate.net | Highlights GPT2 as a potential driver of breast cancer malignancy. | Overexpression of GPT2 increases colony formation in breast cancer cell lines. nih.gov |
| Inhibition of GPT2 suppresses breast cancer cell proliferation. uni-heidelberg.deresearchgate.net | Validates GPT2 as a potential therapeutic target. | RNAi and chemical inhibition of GPT2 reduce the growth of breast cancer cell lines. uni-heidelberg.deresearchgate.net |
The critical role of alanine and glutamate metabolism in supporting cancer cell proliferation and survival makes it an attractive target for therapeutic intervention. scilit.comresearchgate.net Strategies that interfere with glutamine metabolism have shown promise in preclinical studies. nih.gov
One approach is to target the key enzymes involved in this metabolic pathway. For example, inhibitors of glutaminase (GLS), the enzyme that converts glutamine to glutamate, have been developed and are being investigated for their anti-cancer effects. nih.gov By blocking this initial step, these inhibitors can starve cancer cells of a crucial nutrient.
Another strategy involves targeting the transaminases that utilize glutamate. As discussed, inhibiting GPT2 has shown efficacy in suppressing breast cancer cell growth. uni-heidelberg.deresearchgate.net Aminooxyacetic acid (AOA), an inhibitor of transaminases, has demonstrated a cytostatic effect on breast cancer cells in mouse models and a cytotoxic effect on glioblastoma cells in vitro. nih.gov
Furthermore, recent research has explored the potential of using alanine supplementation to exploit the glutamine dependency of certain cancers. nih.govmcgill.ca In some cancer cells that have lost the function of the SMARCA4/2 tumor suppressors, there is a metabolic shift towards a greater reliance on glutamine. nih.govmcgill.ca Alanine competes with glutamine for uptake through the same transporter, SLC38A2. nih.gov Supplementing with alanine can therefore restrict glutamine import, selectively harming these cancer cells. nih.govmcgill.ca This approach highlights the potential for exploiting the specific metabolic vulnerabilities of different cancer types.
Alanine Glutamate in Neurological Disorders
In the central nervous system, the balance of amino acids is crucial for normal neuronal function. Glutamate is the primary excitatory neurotransmitter, while alanine, though not a classical neurotransmitter, plays a significant modulatory role. creative-proteomics.comnumberanalytics.com Dysregulation of the interplay between these amino acids is implicated in various neurological disorders. numberanalytics.comclevelandclinic.org
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death. nih.gov This phenomenon is a key contributor to the neuronal loss seen in stroke and many neurodegenerative diseases. nih.govnih.gov
High levels of extracellular glutamate cause overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This leads to an excessive influx of calcium ions into the neuron, triggering a cascade of detrimental events, including mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of cell death pathways. frontiersin.org
Alanine has been suggested to play a neuroprotective role against excitotoxicity. creative-proteomics.com It is proposed that alanine can help regulate glutamate levels in the synapse, thereby preventing the excessive stimulation of glutamate receptors. creative-proteomics.com Although the precise mechanisms are still under investigation, alanine's ability to cross the blood-brain barrier allows it to influence the brain's metabolic and neurotransmitter environment. creative-proteomics.com By modulating the balance between excitatory and inhibitory neurotransmission, alanine may help to protect neurons from the damaging effects of glutamate-induced excitotoxicity. creative-proteomics.com
Therapeutic strategies for neurological disorders involving excitotoxicity often focus on blocking glutamate receptors. nih.govwikipedia.org The potential for alanine to modulate glutamate homeostasis suggests that it could be a complementary approach to neuroprotection. creative-proteomics.com
Modulation of Neurotransmission and Synaptic Plasticity
Glutamate is the most abundant free amino acid in the brain and functions as the primary excitatory neurotransmitter, essential for a majority of brain signaling. nih.govpsychologytoday.com Its role is critical in synaptic plasticity, the process underlying learning and memory, which involves long-lasting changes in the strength of synaptic connections. numberanalytics.comnumberanalytics.com The primary mechanisms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a persistent weakening. numberanalytics.com
The induction of these plastic changes is heavily dependent on glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. numberanalytics.comnih.gov The activation of NMDA receptors is a critical step for inducing LTP, as it allows calcium ions to enter the postsynaptic neuron, triggering downstream signaling cascades. numberanalytics.com Given that glutamate is the principal mediator of excitatory signals and neural plasticity, its extracellular concentrations are tightly regulated by powerful uptake systems involving excitatory amino acid transporters (EAATs) on both neurons and glial cells to prevent excitotoxicity. nih.govfrontiersin.org
The metabolism of alanine is interconnected with the glutamate system. While glutamate is the main excitatory signal, alanine is involved in related transport mechanisms, such as through alanine-serine-cysteine transporters (ASCT). nih.gov The glucose-alanine cycle, a crucial metabolic pathway, involves the transamination of pyruvate (derived from glucose) in skeletal muscle to form alanine. youtube.com This alanine is then transported to the liver, where its amino group is transferred to α-ketoglutarate to form glutamate, which can then be used in various metabolic processes or release its amino group for the urea (B33335) cycle. youtube.com This interplay highlights a systemic metabolic link where alanine serves as a key transporter of amino groups, which are subsequently transferred to glutamate in the liver.
Potential Therapeutic Role in Schizophrenia and Affective Disorders
Dysregulation of the glutamatergic system has been strongly implicated in the pathophysiology of several major psychiatric conditions, including schizophrenia and affective (mood) disorders. psychologytoday.comnih.govcambridge.org This has led to the "glutamate hypothesis" of these disorders, which posits that abnormal glutamate signaling contributes significantly to their symptoms. psychologytoday.comyoutube.com
Schizophrenia: A leading theory suggests that schizophrenia involves a hypofunction of the NMDA receptor. researchgate.netpsychiatryonline.org This idea is supported by findings that NMDA receptor antagonists can replicate the positive, negative, and cognitive symptoms of schizophrenia in healthy individuals. psychiatryonline.org Consequently, enhancing NMDA receptor function has become a promising therapeutic target. youtube.com D-alanine, an endogenous co-agonist at the NMDA receptor's glycine (B1666218) site, has been investigated as an add-on therapy. researchgate.net Studies have shown that D-alanine treatment can improve positive, negative, and cognitive symptoms in patients with schizophrenia, lending further support to the NMDA hypofunction hypothesis. researchgate.net
Affective Disorders: The glutamatergic system is also believed to play a critical role in mood disorders like major depressive disorder (MDD) and bipolar disorder. cambridge.orgnih.gov Evidence from magnetic resonance spectroscopy studies has revealed altered glutamate levels in the cortex of depressed individuals. cambridge.org Some findings point to elevated glutamate levels, suggesting a state of excessive glutamate-induced excitation. cambridge.orgnih.gov This has opened the door for exploring glutamatergic modulators as novel treatments. nih.gov For instance, the anticonvulsant lamotrigine, which is used as a mood stabilizer in bipolar disorder, is known to inhibit the release of glutamate. psychologytoday.com This mechanism is thought to contribute to its effectiveness in preventing depressive episodes. psychologytoday.com The potential for agents that modulate glutamate pathways represents a significant shift beyond traditional monoamine-based therapies. cambridge.orgdntb.gov.ua
Alanine Glutamate in Metabolic Disorders
The metabolism of alanine and glutamate is significantly associated with metabolic health, and dysregulation in their pathways is linked to an increased risk of type 2 diabetes and metabolic syndrome.
Type 2 Diabetes and Insulin (B600854) Resistance
Multiple large-scale studies have identified a strong association between circulating levels of certain amino acids and the risk of developing type 2 diabetes. diabetesjournals.orgnih.gov Specifically, elevated plasma levels of both alanine and glutamate have been linked to decreased insulin sensitivity, impaired insulin secretion, and a higher incidence of type 2 diabetes. diabetesjournals.org
One study involving 5,181 Finnish men found that alanine and glutamate were among nine amino acids significantly associated with a decrease in insulin secretion and an increase in fasting or 2-hour glucose levels over a 7.4-year follow-up. diabetesjournals.org Both amino acids were also strongly associated with decreased insulin sensitivity. diabetesjournals.org Another study of a Korean cohort found that individuals with high plasma glutamate levels had a significantly increased risk of developing diabetes after eight years. nih.gov
Mechanistically, excessive glutamate has been shown to induce insulin resistance. nih.gov In-vitro studies on human liver cells demonstrated that glutamate increases the expression of proteins associated with endoplasmic reticulum (ER) stress and gluconeogenesis, a process that raises blood glucose levels. nih.gov The accumulation of glutamate can also increase the transamination of pyruvate to alanine, which further contributes to glucose intolerance, as alanine is a key substrate for gluconeogenesis in the liver. nih.gov
| Research Finding | Associated Amino Acids | Outcome | Source |
| Association with decreased insulin secretion and elevated glucose levels. | Alanine, Glutamate, Tyrosine, Isoleucine, Aspartate, etc. | Increased risk of incident type 2 diabetes. | diabetesjournals.org |
| Association with insulin sensitivity. | Glutamate, Alanine, Isoleucine, Tyrosine | Reduced insulin sensitivity. | diabetesjournals.org |
| High plasma levels and diabetes risk. | Glutamate | Significantly increased risk of diabetes incidence. | nih.gov |
| Effect on liver cells. | Glutamate | Induces insulin resistance by increasing ER stress and gluconeogenesis markers. | nih.gov |
| Negative correlation with metabolic health markers. | Glutamine/Glutamate (Gln/Glu) ratio | A lower ratio is associated with higher HbA1c and is a risk factor for T2D. | frontiersin.org |
Metabolic Syndrome
Metabolic syndrome (MetS) is a cluster of conditions including central obesity, high blood pressure, dyslipidemia, and impaired glucose tolerance, which collectively increase the risk of cardiovascular disease and type 2 diabetes. plos.org Perturbations in amino acid metabolism are increasingly recognized as a core feature of MetS. nih.govnih.gov
Integrative analysis of data from both animal models and human cohorts has identified the "alanine, aspartate, and glutamate metabolism" pathway as one of the most significantly disturbed in individuals with MetS. plos.org The hypothesis that abnormal glutamate metabolism plays a critical role in the pathogenesis of MetS is gaining traction. nih.govnih.gov This is closely linked to liver function, as the liver is central to glutamate and alanine metabolism through aminotransferase reactions. nih.gov Elevated levels of the liver enzyme alanine aminotransferase (ALT) may reflect high rates of hepatic transamination, a process where glutamate accumulation increases the conversion of pyruvate to alanine. nih.gov This metabolic shift is believed to contribute to the development of insulin resistance and other phenotypes associated with MetS. nih.gov
Alanine Glutamate in Stress Response and Adaptation
Hypoxic Stress in Plants
In plants, the interplay between alanine and glutamate metabolism is a key adaptive strategy for surviving hypoxic stress (low oxygen conditions), which can occur during events like soil waterlogging. nih.govmdpi.com Under hypoxia, the typical process of aerobic respiration is limited, forcing cells to rely on less efficient fermentation pathways to regenerate NAD+ and sustain glycolysis. nih.gov
Research on Medicago truncatula seedlings has shown that a primary adaptive response to hypoxia is a "concerted modulation of nitrogen flux through the pathways of both alanine and glutamate synthesis". nih.govnih.govresearchgate.net
Key metabolic changes during hypoxic stress include:
Increased Alanine Synthesis: Hypoxic conditions lead to a significant increase in the synthesis and accumulation of alanine, which becomes a major stored form of carbon and nitrogen. nih.govmdpi.comresearchgate.net This is driven by the upregulation of mitochondrial alanine aminotransferase (mAlaAT). nih.govnih.gov
Maintained Glutamate Synthesis: While asparagine synthesis is inhibited, the rate of glutamate synthesis remains similar to that under normal oxygen conditions. nih.govresearchgate.net This highlights the central role of glutamate in the adaptive response, as it serves as the amino donor for alanine synthesis. mdpi.com
Enzyme Regulation: The activity of key enzymes is altered. Alanine aminotransferase (AlaAT) activity increases, facilitating the conversion of pyruvate and glutamate into alanine and 2-oxoglutarate. mdpi.com This helps to divert pyruvate away from lactate and ethanol (B145695) fermentation, the products of which can be damaging over time. nih.gov
This metabolic shift, sometimes called the "alanine shunt," allows the plant to safely store carbon and nitrogen in the form of alanine during stress. mdpi.com Upon reoxygenation, this process is reversed. Alanine is converted back to pyruvate, which can then enter the TCA cycle for efficient energy production, while glutamate is regenerated, demonstrating a highly flexible and adaptive metabolic cycle. mdpi.com
| Enzyme | Role in Hypoxic Stress in Plants | Gene Expression during Hypoxia | Source |
| Alanine Aminotransferase (AlaAT) | Catalyzes the synthesis of alanine from pyruvate, using glutamate as an amino donor. | Upregulated | nih.govnih.gov |
| Glutamate Dehydrogenase (GDH) | Primarily deaminates glutamate. Its regulation is complex, with gene expression (GDH1) stimulated by carbon stress. | GDH1 expression is upregulated, but overall enzyme activity is lower. | nih.govnih.govresearchgate.net |
| NADH-Glutamate Synthase (NADH-GOGAT) | Regenerates glutamate. | Activity is stimulated. | nih.govnih.gov |
| Glutamine Synthetase (GS) | Involved in ammonia (B1221849) assimilation. | Activity is severely inhibited. | nih.govnih.gov |
Sporulation in Bacteria
The process of sporulation in bacteria, a survival mechanism initiated in response to unfavorable environmental conditions like nutrient limitation, involves a complex and highly regulated balance of metabolic pathways. nih.govbiorxiv.org Within this process, the catabolism of alanine and glutamate plays distinct and crucial roles, particularly in the model bacterium Bacillus subtilis. nih.govbiorxiv.org
Glutamate catabolism is fundamental for providing the necessary energy for sporulation to be completed successfully. nih.gov The enzyme RocG-mediated catabolism of glutamate contributes to the production of the energy metabolite ATP. nih.govnih.gov This ATP is vital for processes such as mother cell lysis, a critical final step in spore formation. nih.govbiorxiv.org Studies have shown that mutants with low levels of the RocG enzyme produce spores with low ATP content, which leads to significant deficiencies in germination. nih.gov Interestingly, an overabundance of ATP due to excessive glutamate catabolism can negatively impact the quality of the resulting spores, leading to increased germination efficiency, reduced heat resistance, and lower dipicolinic acid (DPA) content. nih.govresearchgate.net
Conversely, alanine metabolism, mediated by the enzyme Ald, is critical for maintaining the dormancy of the spore during the sporulation process. nih.govbiorxiv.org L-alanine is a known germinant, a molecule that can trigger germination. asm.org The catabolism of alanine effectively reduces the concentration of L-alanine in the surrounding environment, thereby preventing the premature germination of newly formed spores. biorxiv.orgresearchgate.net This ensures that the spores remain in their highly resilient, dormant state until conditions are favorable for germination. biorxiv.org The collaboration between glutamate and alanine catabolism showcases a highly orchestrated biological process that ensures both the successful completion of sporulation and the production of high-quality, viable spores. nih.govbiorxiv.org
Alanine Glutamate in Human Health and Nutrition
Alanine and glutamate are two of the most abundant free α-amino acids in human plasma and play significant roles in metabolism and physiological functions. nih.gov
Effects on Mental Health and Cognitive Function
Glutamate is the primary excitatory neurotransmitter in the brain, playing a major role in learning, memory, and synaptic plasticity. clevelandclinic.orgnih.govnumberanalytics.com Maintaining the right concentration of glutamate is essential for proper brain function. clevelandclinic.org Dysregulation of the glutamate system has been implicated in various mental health disorders, including depression and schizophrenia. clevelandclinic.orgnumberanalytics.com Glutamate is crucial for the mechanisms of neuroplasticity, such as long-term potentiation, which is vital for learning and adapting to environmental stressors. nih.gov
Amino acid intake has been studied for its potential to influence mental health, partly by being converted into neurotransmitters. nih.gov For instance, a combination of five amino acids, including serine, alanine, glutamate, aspartate, and tyrosine, was evaluated for its effects on the mental health of office workers. nih.gov The rationale behind this combination is that these amino acids may affect neurotransmitters, their precursors, and metabolites, potentially leading to beneficial effects on mental well-being. nih.gov Alanine, specifically, has been reported in animal studies to modulate anxiety-like behavior. nih.gov Given glutamate's central role in brain energy and neurotransmission, its balance is critical for mood regulation and cognitive function. clevelandclinic.orgnih.gov Problems in the synthesis or utilization of glutamate have been linked to mental health conditions like depression. clevelandclinic.org
Post-absorptive State and Plasma/Muscle Concentrations
The post-absorptive state refers to the period after nutrients from a meal have been completely absorbed from the gut, forcing the body to rely on its stored energy. youtube.com During this state, metabolic reactions shift from storing energy to breaking down stored molecules to release energy. youtube.com
In healthy humans during the post-absorptive state, alanine and glutamine (a closely related amino acid synthesized from glutamate) constitute a significant portion—over 60%—of the free α-amino acid pool in plasma. nih.gov The concentration of alanine in plasma is approximately 0.3 mM, while glutamine is around 0.6 mM. nih.gov The rate at which these amino acids appear in the plasma is substantial, indicating their active role in metabolism during this state. nih.gov
| Amino Acid | Typical Plasma Concentration (Post-absorptive) | Plasma Appearance Rate (Post-absorptive) |
| Alanine | ~0.3 mM | ~200 µmol/kg per hour |
| Glutamine | ~0.6 mM | ~325 µmol/kg per hour |
| This table presents typical concentrations and appearance rates in healthy humans. nih.gov |
Skeletal muscle plays a key role in the metabolism of these amino acids. Ingestion of an amino acid mixture can increase the arterial concentrations of glutamine. nih.gov However, the concentration of free glutamine within the muscle itself may not necessarily increase and can even decrease if glucose is ingested simultaneously. nih.gov This decrease is attributed to a reduction in intramuscular glutamine synthesis and release from protein breakdown. nih.gov Despite these changes, the net balance of glutamine across the leg remains relatively stable, as the increased availability from the blood prompts a rise in muscle glutamine uptake and its use in protein synthesis. nih.gov
Advanced Research Methodologies for Alanine Glutamate Studies
Omics Approaches
Omics approaches offer a systems-level perspective on the intricate interplay of molecules involved in alanine (B10760859) and glutamate (B1630785) metabolism. By simultaneously analyzing large sets of genes, proteins, and metabolites, researchers can uncover novel connections and biomarkers associated with various physiological and pathological states.
Metabolomics, the large-scale study of small molecules or metabolites, is instrumental in directly assessing the functional endpoint of cellular processes involving alanine and glutamate. This approach provides a snapshot of the metabolic state of a cell or organism, revealing alterations in amino acid pathways under different conditions. For instance, metabolomic analyses have identified significant deregulation in the "alanine, aspartate, and glutamate metabolism" pathway in the postmortem brains of Alzheimer's disease patients. nih.goven-journal.org In these studies, while metabolites like citrate (B86180), alanine, and argininosuccinate (B1211890) were found to be increased, glutamate levels were decreased. en-journal.org
In cancer research, metabolomics has shown that certain cancer cells exhibit a metabolic shift, preferring glutamine over glucose to fuel the tricarboxylic acid (TCA) cycle. nih.gov Supplementation with alanine was found to restrict glutamine uptake and metabolism. nih.gov Furthermore, metabolomic studies in zebrafish revealed that the alanine, aspartate, and glutamate metabolism pathway was significantly impacted by immune stimulation. researchgate.net
Transcriptomics involves the analysis of an organism's complete set of RNA transcripts, providing insights into gene expression patterns under specific conditions. In the context of alanine and glutamate, transcriptomic studies help identify the upregulation or downregulation of genes encoding enzymes and transporters within their metabolic pathways. Joint transcriptomic and metabolomic analysis in zebrafish following an immune challenge highlighted the enrichment of the "alanine, aspartate, and glutamate metabolism" pathway. researchgate.net Similarly, in a study on a novel albino tea mutation, integrated transcriptomic and metabolomic analyses revealed that pathways associated with amino acid metabolism, including alanine, aspartate, and glutamate metabolism, were substantially altered. mdpi.com These analyses are crucial for connecting genetic regulation to metabolic outcomes. researchgate.net
Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. This methodology provides critical information on the functional machinery of the cell. In studies of the dipeptide alanine-glutamine (Ala-Gln), proteomics has been used to delineate its mechanisms of action. A study on diabetic retinopathy in a rat model showed that Ala-Gln treatment upregulated the expression of key glycolytic enzymes like pyruvate (B1213749) kinase isozymes 2 (PKM2) and lactate (B86563) dehydrogenase A (LDHA) and stimulated the mTOR signaling pathway. nih.gov Proteomic analysis of Corynebacterium glutamicum has also been essential for understanding and optimizing the industrial production of amino acids like L-glutamate. mdpi.com
Integrating data from metabolomics, transcriptomics, and proteomics provides a comprehensive, multi-layered understanding of biological systems. This synergistic approach allows researchers to connect genetic predispositions (genomics, transcriptomics) with their functional consequences (proteomics) and metabolic outputs (metabolomics).
Multi-omics analyses of Alzheimer's disease have consistently shown that the alanine, aspartate, and glutamate metabolism pathway is deregulated across multiple molecular levels. nih.gov An integrative analysis of transcriptomics, proteomics, and metabolomics from patient samples can reveal interactions between different molecular processes, helping to identify key biomarkers and therapeutic targets. nih.gov In another example, a combined transcriptomic and metabolomic study in zebrafish revealed that the Krebs cycle was one of the most affected mitochondrial cycles during an immune response, linking gene expression changes to specific metabolic shifts within the alanine, aspartate, and glutamate pathway. researchgate.net These integrated approaches are powerful for constructing a holistic view of the roles of alanine and glutamate in health and disease. nih.govresearchgate.net
Table 1: Summary of Omics-Based Research Findings for Alanine and Glutamate
| Research Area | Omics Approach | Key Findings Related to Alanine/Glutamate | Reference |
|---|---|---|---|
| Neurodegeneration (Alzheimer's) | Metabolomics | Identified deregulation of alanine, aspartate, and glutamate metabolism in postmortem brain tissue; decreased glutamate levels observed. | nih.goven-journal.org |
| Neurodegeneration (Alzheimer's) | Integrated Multi-Omics | Confirmed deregulation of the alanine, aspartate, and glutamate metabolism pathway across transcriptomic, proteomic, and metabolomic datasets. | nih.gov |
| Immunology (Zebrafish) | Integrated Transcriptomics & Metabolomics | Revealed enrichment of 'alanine, aspartate, and glutamate metabolism' after an immune challenge with LPS. | researchgate.net |
| Diabetic Retinopathy | Proteomics (Western Blot) | The dipeptide Ala-Gln upregulated glycolytic enzymes (PKM2, LDHA) and activated the mTOR signaling pathway in diabetic retinas. | nih.gov |
| Plant Biology (Tea Plant) | Integrated Transcriptomics & Metabolomics | Showed significant alterations in the 'alanine, aspartate and glutamate metabolism' pathway in an albino tea leaf mutation. | mdpi.com |
Analytical Techniques for Quantification and Characterization
Accurate quantification and characterization of alanine and glutamate are fundamental for research. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used for this purpose, often requiring a derivatization step to enhance detection.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used alternative to traditional ion exchange chromatography for amino acid analysis due to its higher sensitivity and faster analysis times. nih.govkjpp.net For amino acids like alanine and glutamate, which lack a strong chromophore, a pre-column derivatization step is necessary to allow for ultraviolet (UV) or fluorescence detection. kjpp.netnih.gov
A validated method for the simultaneous determination of alanine and glutamate in human plasma involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govnih.govsemanticscholar.org In this process, plasma proteins are first precipitated, and the resulting supernatant is mixed with a borate (B1201080) buffer and the AQC reagent. nih.govsemanticscholar.org The derivatized amino acids are then separated and quantified using RP-HPLC with UV detection. nih.gov This method has demonstrated excellent performance, providing a rapid, sensitive, and selective technique for analyzing these amino acids in biological samples. nih.govkjpp.net
Table 2: Performance Characteristics of HPLC-UV Method with AQC Derivatization for Alanine and Glutamate Analysis
| Parameter | Finding | Description | Reference |
|---|---|---|---|
| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | A pre-column derivatizing reagent that allows for UV detection of amino acids. | nih.govnih.gov |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Provides higher sensitivity and faster analysis compared to older methods like ion exchange chromatography. | nih.govkjpp.net |
| Detection | Ultraviolet (UV) Detection | Used to quantify the AQC-derivatized amino acids after separation on the HPLC column. | nih.govsemanticscholar.org |
| Linearity | Correlation coefficients (r) > 0.999 | The method shows excellent linearity across the concentration ranges for both alanine and glutamate. | nih.govresearchgate.net |
| Precision | Intra- and inter-day precision < 10% | The method is highly reproducible, with low variability within the same day and between different days. | nih.govnih.gov |
| Application | Human Plasma Analysis | The method has been successfully applied to measure alanine and glutamate concentrations in human plasma samples. | kjpp.netsemanticscholar.org |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By replacing atoms (like ¹²C or ¹⁴N) with their stable heavy isotopes (like ¹³C or ¹⁵N), researchers can follow the journey of a labeled precursor molecule through various metabolic pathways. nih.govyoutube.com This methodology is invaluable for studying the metabolism of alanine and glutamate.
In these studies, cells or organisms are supplied with an amino acid precursor, such as L-alanine, that has been enriched with a stable isotope (e.g., ¹⁵N-alanine or ¹³C-alanine). nih.govresearchgate.net The labeled atoms are then incorporated into downstream metabolites. For instance, studies have used ¹⁵N-labeled alanine to track its conversion into glutamate and glutamine in brain tissue. nih.gov The transfer of the ¹⁵N label from alanine to the amino and amide groups of glutamine, as well as to glutamate, aspartate, and GABA, can be monitored over time using gas chromatography/mass spectrometry (GC/MS) or LC-MS/MS. nih.gov
The choice of isotopic tracer can influence the experimental outcome, as different parts of the alanine molecule are metabolized differently. researchgate.net For example, [U-¹³C₅]glutamine (where all five carbons are ¹³C) can be used to trace carbon flux through the TCA cycle. nih.gov Analysis of the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes) in metabolites like citrate reveals the activity of specific metabolic pathways, such as oxidative versus reductive carboxylation. nih.govnih.gov This level of detail allows for a quantitative understanding of metabolic fluxes, which is crucial for fields like cancer research where metabolic reprogramming is a key feature. nih.govresearchgate.net
The table below provides examples of stable isotope tracers used in metabolic studies of alanine and glutamate.
| Isotopic Tracer | Application | Analytical Technique | Key Findings | Source(s) |
| ¹⁵N-Alanine | Tracing nitrogen metabolism in brain slices. | GC/MS | ¹⁵N from alanine is rapidly incorporated into glutamine, aspartate, glutamate, and GABA. | nih.gov |
| ¹⁵N-Glutamate | Studying the glutamate/glutamine cycle. | GC/MS | ¹⁵N is transferred to aspartate, alanine, glutamine, and GABA. | nih.gov |
| [U-¹³C₅]Glutamine | Quantifying glutamine catabolism in the TCA cycle. | LC-MS/MS | Tracks carbon flux into TCA cycle metabolites to distinguish oxidative and reductive pathways. | nih.govnih.gov |
| [1-¹³C]Glutamine | Tracing the reductive TCA cycle. | LC-MS/MS | The ¹³C label is retained during the reductive TCA cycle but lost during oxidative metabolism. | nih.gov |
| [¹³U₆]Glucose & ¹⁵N-Alanine | Investigating Maillard reaction products. | ESI-TOF-MS | Used to determine the atomic composition of reaction products between sugars and amino acids. | acs.org |
In Silico Modeling and Simulation
In silico modeling and simulation provide powerful computational tools to investigate the properties of peptides like alanine glutamate at a molecular level. nih.gov These methods complement experimental techniques by offering insights into molecular structure, conformational dynamics, and interactions that can be difficult to observe directly. researchgate.net For dipeptides, computational studies often focus on mapping the potential energy surface to understand preferred conformations. pku.edu.cnresearchgate.net
Alanine dipeptide is a frequently used model system in theoretical studies to understand the fundamentals of peptide and protein structures. researchgate.netresearchgate.net Using methods like density functional theory (DFT) and ab initio calculations, researchers can generate a Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles (Φ and Ψ). researchgate.net These plots reveal low-energy, stable conformations such as β-sheets and various turns (e.g., C₅, C₇eq). pku.edu.cnresearchgate.net Such computational analyses help in developing and refining the force fields used in larger-scale molecular dynamics simulations of proteins. researchgate.net These advanced computational tools are essential for quantitatively tracking the complex metabolic networks involving alanine and glutamate. nih.gov
Molecular Docking and Protein Receptor Modeling
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as alanine glutamate) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is crucial for identifying potential molecular targets and understanding the structural basis of ligand-receptor interactions. nih.govrsc.org The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their predicted binding energy. nih.gov
In the context of alanine glutamate, molecular docking could be used to predict its interaction with glutamate receptors (GluRs) or other potential protein targets. portlandpress.comnih.gov Ionotropic glutamate receptors are complex, multi-subunit proteins that form an ion channel. nih.gov The ligand-binding domain (LBD) of these receptors is the site where agonists like glutamate bind, triggering a conformational change that opens the channel. nih.gov By modeling the binding of alanine glutamate to the LBD, researchers can hypothesize about its potential to act as an agonist or antagonist.
Docking studies can provide a binding energy score (often in kcal/mol), which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds that stabilize the ligand-receptor complex. acs.orgresearchgate.net For example, in silico alanine scanning can be performed computationally to identify which amino acid residues at the binding interface contribute most significantly to the binding energy. nih.govresearchgate.net This information is instrumental in understanding the molecular mechanisms of action and can guide the design of new molecules with specific biological activities. researchgate.netmdpi.com
The following table presents a hypothetical summary of a molecular docking study of alanine glutamate with a glutamate receptor.
| Parameter | Description | Hypothetical Value | Source(s) for Methodology |
| Protein Target | The receptor used in the docking simulation. | Glutamate Receptor (e.g., GluA2 LBD) | nih.govyoutube.com |
| PDB ID | The Protein Data Bank identifier for the receptor's crystal structure. | e.g., 4TLM | acs.org |
| Docking Software | The program used to perform the simulation. | AutoDock Vina | rsc.org |
| Binding Energy | The calculated affinity of the ligand for the receptor. | -7.5 kcal/mol | acs.orgresearchgate.net |
| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant bonds with the ligand. | Arg, Thr, Ser | nih.gov |
| Type of Interactions | The primary non-covalent bonds stabilizing the complex. | Hydrogen bonds, electrostatic interactions | acs.org |
Future Directions and Therapeutic Implications
Elucidating Novel Signaling Pathways Involving Alanine (B10760859) Glutamate (B1630785)
The metabolic interplay between alanine and glutamate, primarily through the glucose-alanine cycle, has well-established roles in nitrogen and carbon transport between tissues like muscle and liver. wikipedia.orgquora.compathbank.org However, the signaling implications of this axis are an emerging area of research. The conversion of glutamate to alanine, and vice versa, is not merely a metabolic convenience but also a potential regulatory node in cellular signaling.
Future research will likely focus on how fluctuations in the alanine-to-glutamate ratio impact major signaling pathways. For instance, the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability. Studies on the dipeptide L-alanyl-L-glutamine have shown that it can regulate mTOR signaling pathways. science.govresearchgate.net While not identical to the direct interplay of alanine and glutamate, these findings suggest that the cellular concentrations of these amino acids are critical for signaling cascades. The concerted modulation of alanine and glutamate synthesis has been observed as an adaptive reaction to hypoxic stress in seedlings, indicating a coordinated response at the level of gene expression and enzymatic activity. nih.gov
Another avenue of investigation is the role of the alanine-glutamate axis in neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system. abcam.com The synthesis of glutamate from α-ketoglutarate, which can be derived from alanine via pyruvate (B1213749), is a critical process. nih.gov Understanding how the availability of alanine influences the neuronal glutamate pool and subsequent glutamatergic signaling could provide insights into neurological disorders. nih.gov The transport of alanine and its impact on glial and neuronal metabolism is an active area of research, with studies indicating that inhibition of alanine transport affects the glutamate/glutamine cycle. mdpi.com
Key Research Questions for Future Investigation:
How do changes in the intracellular and extracellular concentrations of alanine and glutamate affect key signaling pathways like mTOR, MAPK, and PI3K/Akt?
What are the specific roles of alanine aminotransferase (ALT) isoforms in modulating signaling events beyond their metabolic functions?
How does the alanine-glutamate cycle in different cell types (e.g., cancer cells, neurons, immune cells) influence their specific signaling networks?
What are the downstream effectors of signaling pathways that are activated or inhibited by shifts in alanine and glutamate metabolism?
Identification of Alanine Glutamate-Related Biomarkers
The metabolic products of the alanine and glutamate pathways are promising candidates for biomarkers in a range of diseases, from cancer to neurological disorders. Dysregulated metabolism is a hallmark of many pathologies, and the levels of these amino acids in biofluids such as plasma and cerebrospinal fluid can reflect these changes.
In oncology, altered amino acid metabolism is a well-documented phenomenon. For example, in certain types of glioma, dysregulated alanine metabolism has been identified as a potential predictive marker. nih.gov Untargeted NMR analysis has shown that alanine is among the most critical metabolites for detecting glioma with high precision. nih.gov Furthermore, some cancer cells exhibit a high dependency on glutamine and glutamate metabolism for survival and proliferation. nih.gov The levels of these amino acids and their metabolic byproducts could therefore serve as non-invasive biomarkers for cancer detection, classification, and monitoring treatment response. nih.gov
In the context of neurological diseases, altered glutamate signaling is implicated in conditions like Alzheimer's disease and epilepsy. abcam.com Studies have explored the potential of glutamate and related compounds as biomarkers in cerebrospinal fluid for Alzheimer's disease. nih.gov Given the close metabolic link, concurrent measurement of alanine could provide a more robust biomarker signature.
The following table summarizes some of the research findings on alanine and glutamate as potential biomarkers:
| Disease State | Biomarker(s) | Biofluid/Tissue | Key Findings |
| Glioma | Alanine, Glutamine | Tumor Tissue, Plasma | Alanine was identified as a critical metabolite for glioma detection. nih.gov |
| Alzheimer's Disease | pLG72, Cystine/Glutamate Antiporter SLC7A11 | Blood | Plasma pLG72 levels showed high specificity in differentiating AD patients from healthy controls. nih.gov |
| Septic Shock | Alanine, Glutamate | Blood | Alterations in amino acid profiles, including alanine and glutamate, are observed in septic patients. |
| Hepatic Encephalopathy | α-Ketoglutaramate (a metabolite of glutamine) | Not specified | Proposed as a biomarker for hepatic encephalopathy and urea (B33335) cycle disorders. science.gov |
Future efforts in this area will likely involve metabolomic profiling of large patient cohorts to validate these potential biomarkers and to identify novel biomarker panels that incorporate both alanine, glutamate, and related metabolites. The development of sensitive and specific assays for these molecules will be crucial for their clinical application.
Development of Targeted Therapies Modulating Alanine Glutamate Metabolism
The dependence of certain diseases, particularly cancer, on specific metabolic pathways, including the alanine-glutamate axis, opens up new therapeutic avenues. The goal of such therapies would be to selectively disrupt the metabolic processes that fuel disease progression while sparing healthy tissues.
In cancer therapy, targeting glutamine and glutamate metabolism is an active area of research. nih.govresearchgate.net Since many tumors are "addicted" to glutamine, inhibitors of glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate, are being investigated in clinical trials. nih.gov Modulating the subsequent steps, such as the conversion of glutamate to alanine by ALT, could also be a viable strategy. For example, combination therapies that target both glutamine metabolism and induce oxidative stress have shown promise in leukemia models. nih.gov
The development of drugs that target specific amino acid transporters is another promising approach. By blocking the uptake of alanine or glutamate into cancer cells, it may be possible to starve them of essential nutrients. The efficacy of targeting glutamine metabolism in combination with other therapies is also being explored. nih.gov
In the context of non-cancerous diseases, modulation of the alanine-glutamate cycle could also be beneficial. For instance, in conditions of muscle wasting, providing substrates for this cycle could potentially have a protective effect. The dipeptide L-alanyl-L-glutamine is already used in parenteral nutrition to provide a stable source of glutamine, which has been shown to reduce infectious complications in critically ill patients. wikipedia.orgnih.gov
Potential Therapeutic Strategies:
Enzyme Inhibition: Development of small molecule inhibitors for key enzymes in the alanine-glutamate pathway, such as alanine transaminase (ALT) and glutaminase (GLS).
Transporter Targeting: Creating drugs that block the specific transporters responsible for alanine and glutamate uptake in diseased cells.
Metabolic Reprogramming: Using therapeutic agents to shift the metabolic balance away from pathways that promote disease.
Nutritional Intervention: Supplementation with specific amino acids or dipeptides, such as L-alanyl-L-glutamine, to support metabolic function in catabolic states. nih.govnih.gov
The success of these therapeutic strategies will depend on a detailed understanding of the metabolic vulnerabilities of different diseases and the development of highly specific drugs to exploit these vulnerabilities.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying alanine-glutamate in cellular systems?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization in positive/negative ion modes for high sensitivity (detection limits <1 pmol/mg protein). Pair with ¹H-NMR spectroscopy (600 MHz, D₂O solvent) to resolve structural isomers. Validate protocols using internal standards (e.g., deuterated alanine) and quality control samples with <30% coefficient of variation .
Q. Which experimental models best replicate alanine-glutamate's role in neurotransmission?
- Methodological Answer : Differentiate SH-SY5Y neuroblastoma cells with retinoic acid (10 µM, 7 days) to establish neuron-like phenotypes. Confirm differentiation via βIII-tubulin/MAP2 immunostaining and MTT viability assays. Expose cells to alanine-glutamate (50–1000 µM) for 24 hours under controlled oxygen (5% CO₂) to study dose-dependent metabolic perturbations .
Q. How does alanine-glutamate interact with core metabolic pathways?
- Methodological Answer : Map perturbations using MetaboAnalyst 5.0. Key pathways include:
- Alanine-aspartate-glutamate metabolism : Monitor intermediates (α-ketoglutarate, oxaloacetate) via LC-MS.
- Citrate cycle : Track citrate/isocitrate ratios under varying alanine-glutamate concentrations.
Reference KEGG pathway databases and validate via siRNA knockdown of glutamate dehydrogenase .
Q. What protocols ensure reproducibility in alanine-glutamate sample preparation?
- Methodological Answer : Extract polar metabolites using chloroform:methanol:water (1:3:1), centrifuge at 14,000g (4°C), and lyophilize aqueous phase. For LC-MS, reconstitute in 0.1% formic acid; for NMR, use phosphate-buffered D₂O with TSP reference. Document freeze-thaw cycles (<3) to prevent degradation .
Q. What are common confounders in in vitro alanine-glutamate studies?
- Methodological Answer : Control for batch effects by randomizing cell culture plates. Normalize data to total protein (Folin-Ciocalteu assay) and account for matrix effects in LC-MS via serial dilution checks. Use OPLS-DA models with Q² >0.4 to distinguish biological vs. technical variability .
Advanced Research Questions
Q. How to resolve contradictory data on alanine-glutamate's role in oxidative stress?
- Methodological Answer : Triangulate findings using:
- ROS assays : DCFH-DA fluorescence (485/520 nm) with H₂O₂ controls.
- Redox metabolomics : Quantify GSH/GSSG ratios via LC-MS.
- Pathway enrichment : Apply STRING-DB to identify compensatory mechanisms (e.g., NRF2 activation). Reconcile discrepancies by testing low (50 µM) vs. high (1000 µM) doses across multiple cell batches .
Q. What multi-omics strategies elucidate alanine-glutamate's systemic effects?
- Methodological Answer : Integrate transcriptomics (RNA-seq of Slc1a1/Glul transporters) with metabolomics (GC-MS for TCA cycle intermediates). Use weighted gene co-expression networks (WGCNA) to link metabolite clusters (e.g., GABA, taurine) to neurotransmission genes. Validate via CRISPR-Cas9 knockout models .
Q. How to model alanine-glutamate's cell-type-specific metabolic flux?
- Methodological Answer : Employ ¹³C-labeled alanine-glutamate tracer studies in iPSC-derived astrocytes vs. neurons. Analyze isotopic enrichment via LC-HRMS and Compartmental Modeling Software (e.g., INCA). Compare flux rates in glutamate-glutamine cycling .
Q. What statistical frameworks optimize dose-response analysis for alanine-glutamate?
- Methodological Answer : Fit data to sigmoidal models (Hill equation) using GraphPad Prism. Apply Akaike Information Criterion (AIC) to compare linear vs. non-linear fits. For multi-parametric data, use hierarchical clustering (Euclidean distance) paired with ANOVA-adjusted Tukey tests .
Q. How to distinguish acute vs. chronic alanine-glutamate exposure effects?
- Methodological Answer : Design longitudinal studies with pulsed (24h exposure, 72h recovery) vs. continuous treatment. Monitor adaptive responses via time-course RNA-seq (e.g., EAAT3 transporter upregulation) and Seahorse assays for mitochondrial respiration .
Q. What mechanisms link alanine-glutamate to neurotransmitter dysregulation?
- Methodological Answer : Use microdialysis in rodent hippocampi to measure extracellular glutamate/GABA. Pair with patch-clamp electrophysiology to assess NMDA receptor currents. Correlate findings with LC-MS data on synaptic vesicle amino acid pools .
Q. How to validate computational predictions of alanine-glutamate pathway crosstalk?
- Methodological Answer : Build Boolean networks using CellNetOptimizer. Test predictions via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
